molecular formula C21H27ClN2S2 B563246 Thioridazine-d3 Hydrochloride CAS No. 1189928-36-6

Thioridazine-d3 Hydrochloride

Cat. No.: B563246
CAS No.: 1189928-36-6
M. Wt: 410.1 g/mol
InChI Key: NZFNXWQNBYZDAQ-NIIDSAIPSA-N
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Description

Thioridazine-d3 is intended for use as an internal standard for the quantification of thioridazine by GC- or LC-MS. Thioridazine is a typical antipsychotic. It binds to dopamine D2, histamine H1, M3 muscarinic, and α1- and α2-adrenergic receptors (Kis = 5-341.3 nM), as well as the serotonin (5-HT) receptor subtypes 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 (Kis = 10-180.7 nM). Thioridazine (5 mg/kg) reduces amphetamine-induced repetitive head bobbing and oral behavior in rats. It reduces conditioned fear stress-induced freezing behavior in rats when administered at doses ranging from 3 to 100 mg/kg. Thioridazine is also active against multidrug-resistant tuberculosis in vitro and in vivo.>Dopamine receptor blocker;  parent compound of sulforidazine and mesoridazine. Antipsychotic.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFNXWQNBYZDAQ-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662208
Record name 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189928-36-6
Record name 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thioridazine-d3 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thioridazine-d3 Hydrochloride, a deuterated analog of the typical antipsychotic agent, Thioridazine. The primary application of this compound is as an internal standard for the quantitative analysis of Thioridazine in biological matrices during pharmacokinetic and metabolic studies. This document details the chemical properties of this compound, the pharmacological profile of Thioridazine, including its mechanism of action, receptor binding affinities, and pharmacokinetics. Furthermore, it provides detailed experimental protocols for preclinical behavioral assays relevant to antipsychotic drug evaluation and visual representations of key signaling pathways modulated by Thioridazine.

Introduction to this compound

This compound is a stable isotope-labeled form of Thioridazine Hydrochloride, where three hydrogen atoms on the N-methyl group of the piperidine ring have been replaced with deuterium. This isotopic labeling results in a molecule with a higher molecular weight than the parent compound, allowing for its differentiation in mass spectrometry-based analytical methods. Its primary and critical use is as an internal standard in quantitative bioanalysis, ensuring accuracy and precision in the measurement of Thioridazine concentrations in complex biological samples such as plasma and brain tissue.[1]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 10-[2-(1-Methyl-d3-2-piperidinyl)ethyl]-2-(methylthio)-10H-phenothiazine Hydrochloride
Synonyms (±)-Thioridazine-d3 HCl (N-methyl-d3), Aldazine-d3
CAS Number 1189928-36-6
Molecular Formula C₂₁H₂₄D₃ClN₂S₂
Molecular Weight 410.05 g/mol
Purity ≥98% Chemical Purity, 98 atom % D
Appearance Solid
Solubility Sparingly soluble in water, soluble in alcohol and chloroform.

Primary Use of Thioridazine and its Deuterated Analog

The primary use of the parent compound, Thioridazine, is the treatment of schizophrenia in patients who have not responded to other antipsychotic medications.[2] It is classified as a typical, or first-generation, antipsychotic. Due to its potential for serious cardiac side effects, its use is generally reserved for treatment-resistant cases.[2]

This compound is not intended for therapeutic use. Its sole application in a research and drug development setting is as an internal standard for the quantification of Thioridazine. The addition of a known quantity of the deuterated standard to a biological sample allows for the precise determination of the concentration of the unlabeled drug, correcting for variations in sample preparation and instrument response.

Pharmacodynamics and Mechanism of Action of Thioridazine

Thioridazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] By blocking these receptors, it reduces the excessive dopaminergic activity that is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.

In addition to its action on D2 receptors, Thioridazine also exhibits affinity for a range of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side effect profile.

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of Thioridazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorKi (nM)
Dopamine D21.9 - 10
Dopamine D1110
Serotonin 5-HT2A3.6 - 25
Serotonin 5-HT1A180
α1-Adrenergic1.5 - 29
α2-Adrenergic1200
Histamine H110
Muscarinic M136
Signaling Pathways

Thioridazine's primary mechanism of action involves the blockade of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). In its natural state, dopamine binding to the D2 receptor activates inhibitory G proteins (Gi/o), which leads to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, Thioridazine prevents this signaling cascade.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Thioridazine Thioridazine Thioridazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thioridazine Thioridazine Thioridazine->PI3K Inhibits Amphetamine_Hyperlocomotion_Workflow Acclimation Acclimation of Rats to Test Environment Drug_Admin Administration of Thioridazine or Vehicle Acclimation->Drug_Admin Amphetamine_Admin Administration of Amphetamine Drug_Admin->Amphetamine_Admin Behavioral_Recording Recording of Locomotor Activity Amphetamine_Admin->Behavioral_Recording Data_Analysis Data Analysis and Comparison of Groups Behavioral_Recording->Data_Analysis PPI_Workflow Acclimation Acclimation of Mice to Startle Chamber Drug_Admin Administration of Thioridazine or Vehicle Acclimation->Drug_Admin PPI_Test Prepulse Inhibition Test Session Drug_Admin->PPI_Test Data_Analysis Calculation of %PPI and Statistical Analysis PPI_Test->Data_Analysis

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Thioridazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Thioridazine-d3 Hydrochloride, an isotopically labeled version of the phenothiazine antipsychotic, thioridazine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, metabolism studies, and analytical chemistry.

Introduction

Thioridazine, a first-generation antipsychotic, has been historically used in the treatment of schizophrenia and psychosis.[1] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors.[1] this compound, with three deuterium atoms on the N-methyl group of the piperidine side chain, serves as an essential internal standard for the quantification of thioridazine in biological samples by mass spectrometry-based assays.[2][3] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tool for pharmacokinetic and metabolic studies.

Synthesis of this compound

The synthesis of this compound follows a similar pathway to its non-labeled counterpart, primarily involving the N-alkylation of a phenothiazine core with a deuterated piperidine side chain, followed by conversion to the hydrochloride salt.[4][5]

The key starting materials for this synthesis are 2-(methylthio)-10H-phenothiazine and the deuterated intermediate, 2-(2-chloroethyl)-1-(methyl-d3)-piperidine hydrochloride.[6]

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure: N-alkylation of the phenothiazine core followed by the formation of the hydrochloride salt.

G cluster_synthesis Synthesis Workflow start Starting Materials: - 2-(methylthio)-10H-phenothiazine - 2-(2-chloroethyl)-1-(methyl-d3)-piperidine HCl - Strong Base (e.g., Sodium Amide) reaction N-Alkylation Reaction (in a high-boiling solvent like xylene) start->reaction workup Aqueous Workup and Extraction reaction->workup freebase Isolation of Thioridazine-d3 Free Base workup->freebase salt_formation Salt Formation (with Hydrochloric Acid) freebase->salt_formation purification Purification (Recrystallization) salt_formation->purification final_product This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of thioridazine and adapted for the deuterated analogue.

Materials and Reagents:

  • 2-(methylthio)-10H-phenothiazine

  • 2-(2-chloroethyl)-1-(methyl-d3)-piperidine hydrochloride

  • Sodium amide (NaNH₂)

  • Anhydrous xylene

  • Hydrochloric acid (HCl) in ethanol or diethyl ether

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis (reflux condenser, stirrer, etc.)

Procedure:

  • N-Alkylation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2-(methylthio)-10H-phenothiazine (1.0 equivalent) and anhydrous xylene.

    • With stirring under a nitrogen atmosphere, add sodium amide (1.1 equivalents) portion-wise to the suspension.

    • Heat the mixture to reflux.

    • Slowly add a solution of 2-(2-chloroethyl)-1-(methyl-d3)-piperidine hydrochloride (1.05 equivalents) in anhydrous xylene to the refluxing mixture. Note: The hydrochloride salt of the piperidine derivative may need to be neutralized to the free base prior to the reaction, or the reaction may require an excess of the strong base to facilitate the reaction.

    • Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation of the Free Base:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction with water.

    • Separate the organic layer. Extract the aqueous layer with xylene or another suitable organic solvent.

    • Combine the organic layers and wash them with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude Thioridazine-d3 free base, which is typically a viscous oil.

  • Salt Formation and Purification:

    • Dissolve the crude Thioridazine-d3 free base in a minimal amount of absolute ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a saturated solution of hydrochloric acid in ethanol or diethyl ether dropwise while stirring until the solution becomes acidic (test with pH paper) and a precipitate forms.

    • Allow the mixture to stand in the cold (e.g., at 4°C) for several hours to facilitate complete crystallization.

    • Collect the crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

    • Dry the purified this compound crystals under vacuum to a constant weight.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference(s)
Chemical Name 10-(2-(1-(methyl-d3)piperidin-2-yl)ethyl)-2-(methylthio)-10H-phenothiazine, monohydrochloride[2]
CAS Number 1189928-36-6[2]
Molecular Formula C₂₁H₂₃D₃N₂S₂ · HCl[2]
Formula Weight 410.1 g/mol [2]
Appearance Off-white to brown solid[7][8]
Melting Point 150-153°C[7]
Solubility Slightly soluble in methanol. Soluble in chloroform and ethanol.[2][7]
Purity ≥99% deuterated forms (d₁-d₃)[2]
Storage Temperature 2-8°C, Refrigerator[7][8]

Analytical Characterization

Mass Spectrometry

This compound is primarily used as an internal standard in mass spectrometry. The precursor-product ion transitions for thioridazine-d3 in multiple reaction monitoring (MRM) mode are crucial for its quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Thioridazine-d3374.1129.1[3]
Thioridazine (for comparison)371.1126.1[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanism of Action and Signaling Pathways

Thioridazine exerts its antipsychotic effects by blocking several neurotransmitter receptors in the brain.[1][10] Its primary mechanism is the antagonism of dopamine D2 receptors in the mesolimbic pathway.[1] Additionally, it has an affinity for and blocks serotonin (5-HT₂), alpha-adrenergic, histamine (H₁), and muscarinic (M₁) receptors.[10][11] This multi-receptor blockade is responsible for both its therapeutic effects and its side effect profile.

G cluster_pathway Thioridazine Receptor Blockade thioridazine Thioridazine d2 Dopamine D2 Receptor thioridazine->d2 Blocks ht2 Serotonin 5-HT2 Receptor thioridazine->ht2 Blocks alpha Alpha-Adrenergic Receptor thioridazine->alpha Blocks h1 Histamine H1 Receptor thioridazine->h1 Blocks m1 Muscarinic M1 Receptor thioridazine->m1 Blocks antipsychotic Antipsychotic Effects d2->antipsychotic ht2->antipsychotic side_effects Side Effects (e.g., anticholinergic, sedative) alpha->side_effects h1->side_effects m1->side_effects

Caption: Signaling pathway of Thioridazine's multi-receptor blockade.

Conclusion

This compound is a critical analytical tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. This guide provides a detailed overview of its synthesis, chemical properties, and mechanism of action. The provided experimental protocols and data will aid in the successful application of this isotopically labeled compound in scientific research. The synthesis, while requiring handling of sensitive reagents, is achievable through standard organic chemistry techniques, with the key being the procurement of the deuterated starting material. The well-defined chemical and analytical properties of this compound make it an indispensable standard for accurate and reliable quantification of thioridazine.

References

The Role of Thioridazine-d3 Hydrochloride as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Thioridazine-d3 Hydrochloride (Thior-d3 HCl) as an internal standard in bioanalytical methods. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in the determination of Thioridazine and its metabolites in complex biological matrices.

Core Mechanism of Action as an Internal Standard

This compound is a deuterated analog of Thioridazine, a phenothiazine antipsychotic. In this context, deuterium (³H or D), a stable, non-radioactive isotope of hydrogen, replaces three hydrogen atoms in the Thioridazine molecule. This subtle modification in mass is the key to its function as an ideal internal standard.

The fundamental principle behind using a stable isotope-labeled internal standard like Thior-d3 HCl is that it behaves virtually identically to the unlabeled analyte (Thioridazine) throughout the entire analytical process. This includes:

  • Sample Preparation: During extraction procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the internal standard.

  • Chromatographic Separation: The deuterated and non-deuterated compounds exhibit nearly identical retention times in liquid chromatography, meaning they co-elute.

  • Mass Spectrometric Ionization: Both compounds experience similar ionization efficiency or suppression in the mass spectrometer's ion source.

By adding a known concentration of Thior-d3 HCl to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is measured. This ratio remains constant even if there are variations in sample handling or instrument response, allowing for precise and accurate quantification of the analyte.

Data Presentation: Quantitative Parameters for Bioanalytical Methods

The following tables summarize key quantitative data from a validated LC-MS/MS method for the simultaneous determination of Thioridazine and its metabolites using Thioridazine-d3 HCl as an internal standard.[1][2]

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Thioridazine371.1126.1
Mesoridazine387.1126.1
Thioridazine-2-sulfone403.1126.1
Thioridazine-5-sulfoxide387.2126.1
Thioridazine-d3 (IS) 374.1 129.1

Table 2: Method Validation Parameters

AnalyteLinearity Range (ng/mL)Accuracy (%)Precision (CV%)Recovery (%)
Thioridazine0.1 - 10000.998085 - 115< 1598 - 109
Mesoridazine0.5 - 10000.998185 - 115< 1598 - 109
Thioridazine-2-sulfone0.5 - 10000.997685 - 115< 1598 - 109
Thioridazine-5-sulfoxide0.5 - 10000.996785 - 115< 1598 - 109

Experimental Protocols

This section details the methodologies for the quantification of Thioridazine and its metabolites in plasma using Thioridazine-d3 HCl as an internal standard.

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Thioridazine, its metabolites, and this compound in methanol to achieve a final concentration of 1 mg/mL for each. Store at -20°C.

  • Working Standard Solutions:

    • Prepare working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for the calibration curve.

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the Thioridazine-d3 HCl stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)[3]
  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., 100 ng/mL Thioridazine-d3 HCl) to 100 µL of plasma sample.

  • Add 250 µL of ice-cold acetonitrile to the mixture to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

UPLC-MS/MS Conditions[1][2]
  • Chromatographic System: Waters ACQUITY UPLC I-Class System or equivalent.

  • Column: Reversed-phase C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in 10 mM ammonium acetate in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.7 mL/min.

  • Gradient Elution:

    • A suitable gradient should be developed to ensure the separation of the analytes from matrix components. A typical starting condition would be 95% Mobile Phase A, followed by a linear gradient to 95% Mobile Phase B.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MS Parameters: Refer to Table 1 for precursor and product ions. Other parameters such as capillary voltage, cone voltage, and collision energy should be optimized for each analyte.

Mandatory Visualizations

Bioanalytical Workflow

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Thioridazine-d3 HCl (Internal Standard) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Detection (MRM) ionization->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Bioanalytical workflow for Thioridazine quantification.

Thioridazine's Putative Signaling Pathway Inhibition

Thioridazine has been shown to exert anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Thioridazine Thioridazine Thioridazine->PI3K inhibits

Caption: Thioridazine's inhibition of the PI3K/Akt/mTOR pathway.

References

In-depth Technical Guide on the Physical and Chemical Characteristics of Deuterated Thioridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine is a phenothiazine-class antipsychotic agent historically used in the management of schizophrenia.[1] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors.[2] In recent years, there has been growing interest in the potential of deuterated pharmaceuticals to improve pharmacokinetic and metabolic profiles.[3] This guide provides a comprehensive overview of the physical and chemical characteristics of deuterated thioridazine, with a focus on thioridazine-d3, for research and drug development purposes. Deuteration, the substitution of hydrogen atoms with deuterium, can influence a drug's metabolic fate, potentially leading to an improved therapeutic index.[3]

Physical and Chemical Properties

The incorporation of deuterium into the thioridazine molecule results in a marginal increase in molecular weight, with minimal impact on other physical and chemical properties. The following tables summarize the key physicochemical data for thioridazine and its deuterated analog, thioridazine-d3 hydrochloride.

Table 1: Core Physical and Chemical Properties

PropertyThioridazineDeuterated Thioridazine (Thioridazine-d3)
IUPAC Name 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-(methylsulfanyl)phenothiazine10-[2-(1-(methyl-d3)piperidin-2-yl)ethyl]-2-(methylthio)-10H-phenothiazine
CAS Number 50-52-2[4]1189928-36-6 (hydrochloride)[5][6]
Molecular Formula C₂₁H₂₆N₂S₂[4][7]C₂₁H₂₃D₃N₂S₂
Molecular Weight 370.58 g/mol [7]373.60 g/mol (Free Base)
Melting Point 73 °C[4]Not available for free base.
Boiling Point 230 °C at 0.02 mmHg[4]Not available.
pKa 9.5[4]Expected to be similar to thioridazine.
LogP 5.9[4]Expected to be similar to thioridazine.
Appearance Crystalline solid[4]Off-White Solid (as hydrochloride)[5]

Table 2: Properties of Hydrochloride Salts

PropertyThioridazine HydrochlorideThis compound
CAS Number 130-61-0[8]1189928-36-6[5][6]
Molecular Formula C₂₁H₂₇ClN₂S₂C₂₁H₂₄D₃ClN₂S₂[5][9]
Molecular Weight 407.04 g/mol 410.05 g/mol [5][9]
Melting Point 135-140 °C[10]150-153 °C[5]
Solubility Soluble in water, ethanol, methanol, DMSO, and DMF.[8][10] Insoluble in ether.Slightly soluble in methanol. Soluble in Chloroform, Ethanol.[5][6]

Spectroscopic Data

Detailed spectroscopic data for deuterated thioridazine is not extensively published. However, its use as an internal standard in mass spectrometry-based assays provides valuable information.

Mass Spectrometry:

Thioridazine-d3 is utilized as an internal standard for the quantification of thioridazine and its metabolites in biological matrices by LC-MS/MS.[11] The precursor-product ion transition for thioridazine-d3 in positive ion mode has been reported as m/z 374.1 → 129.1.[11] For comparison, the transition for non-deuterated thioridazine is m/z 371.1 → 126.1.[11]

NMR and IR Spectroscopy:

Experimental Protocols

Synthesis of Deuterated Thioridazine (Thioridazine-d3)

The synthesis of thioridazine-d3 can be adapted from the established synthesis of thioridazine, by substituting a deuterated precursor. A common method involves the N-alkylation of 2-(methylthio)-10H-phenothiazine.[13]

Materials:

  • 2-(methylthio)-10H-phenothiazine

  • 2-(2-chloroethyl)-1-(methyl-d3)-piperidine (custom synthesis may be required)

  • Sodium amide (NaNH₂)

  • Anhydrous xylene

  • Absolute ethanol

  • Saturated solution of hydrochloric acid in ethanol or diethyl ether

Procedure:

  • Alkylation:

    • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, suspend 2-(methylthio)-10H-phenothiazine (1.0 eq) in anhydrous xylene.[13]

    • Under a nitrogen atmosphere, add sodium amide (1.1 eq) portion-wise to the stirred suspension.[13]

    • Heat the mixture to reflux.[13]

    • Slowly add a solution of 2-(2-chloroethyl)-1-(methyl-d3)-piperidine (1.05 eq) in anhydrous xylene to the refluxing mixture.

    • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.[13]

    • Carefully quench the reaction by the slow addition of water.[13]

    • Separate the organic layer and extract the aqueous layer with xylene or toluene.[13]

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain crude thioridazine-d3 free base.[13]

  • Purification and Salt Formation (this compound):

    • Dissolve the crude thioridazine-d3 free base in a minimal amount of absolute ethanol.[13]

    • Cool the solution in an ice bath.

    • Slowly add a saturated solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring until the solution is acidic and a precipitate forms.[13]

    • Allow the mixture to crystallize in the cold (e.g., at 4 °C) for several hours.[13]

    • Collect the crystalline this compound by vacuum filtration.[13]

Analytical Method: Quantification by UHPLC-MS/MS

This protocol describes the simultaneous quantification of thioridazine and its metabolites in rat plasma using thioridazine-d3 as an internal standard.[11]

Sample Preparation:

  • Prepare plasma samples by protein precipitation.[11]

  • Add thioridazine-d3 as an internal standard.[11]

  • Filter the samples before injection.[11]

Chromatographic Conditions:

  • System: UHPLC system

  • Column: Reversed-phase C18 UPLC column[11]

  • Mobile Phase: 0.1% formic acid in acetonitrile and 10-mM ammonium acetate in water[11]

  • Flow Rate: 0.7 mL/min[11]

Mass Spectrometric Detection:

  • System: Tandem mass spectrometer

  • Ionization Mode: Positive ion mode[11]

  • Detection: Multiple reaction monitoring (MRM)[11]

  • MRM Transitions:

    • Thioridazine: m/z 371.1 → 126.1[11]

    • Mesoridazine: m/z 387.1 → 126.1[11]

    • Thioridazine-2-sulfone: m/z 403.1 → 126.1[11]

    • Thioridazine-5-sulfoxide: m/z 387.2 → 126.1[11]

    • Thioridazine-d3 (Internal Standard): m/z 374.1 → 129.1 [11]

Signaling Pathways and Mechanism of Action

Thioridazine exerts its effects through interaction with multiple neurotransmitter systems and intracellular signaling pathways.

Dopamine Receptor Signaling

Thioridazine is a potent antagonist of dopamine D2 receptors, which is central to its antipsychotic effect.[2] It blocks the binding of dopamine to these receptors in the mesolimbic pathway, thereby reducing dopaminergic neurotransmission.[1]

Dopamine_Signaling cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi D2R->Gi Activates Thioridazine Thioridazine Thioridazine->D2R Antagonizes AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Thioridazine antagonism of the Dopamine D2 receptor signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

Thioridazine has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is implicated in cell growth, proliferation, and survival.[14][15] This inhibitory action contributes to its potential anti-cancer properties.[16]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts Thioridazine Thioridazine Thioridazine->PI3K Inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Promotes

Caption: Thioridazine inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study of thioridazine using deuterated thioridazine as an internal standard.

PK_Workflow cluster_Dosing Dosing and Sampling cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Dosing Administer Thioridazine to Subjects Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma Separate Plasma Sampling->Plasma Spike Spike with Thioridazine-d3 (IS) Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Extract Supernatant Precipitate->Extract Inject Inject Sample into UHPLC-MS/MS Extract->Inject Quantify Quantify Thioridazine and Metabolites Inject->Quantify PK_Params Calculate Pharmacokinetic Parameters (AUC, Cmax, t1/2) Quantify->PK_Params

Caption: Workflow for a pharmacokinetic study of thioridazine.

Conclusion

Deuterated thioridazine, specifically thioridazine-d3, serves as an invaluable tool for researchers in the fields of pharmacology, drug metabolism, and analytical chemistry. Its distinct mass allows for precise quantification in complex biological matrices, facilitating pharmacokinetic and metabolic studies. While comprehensive physical and chemical data for the deuterated compound are still emerging, this guide consolidates the currently available information and provides a framework for its synthesis and analysis. Further research into the specific properties of deuterated thioridazine will undoubtedly contribute to a deeper understanding of its potential therapeutic applications and advantages.

References

Thioridazine-d3 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Thioridazine-d3 Hydrochloride, a deuterated analog of the antipsychotic drug Thioridazine. This document is intended to serve as a core resource, offering detailed data, experimental protocols, and visualizations of key biological and analytical processes.

Core Data Presentation

Quantitative data for this compound is summarized below for easy reference and comparison.

ParameterValueSource(s)
CAS Number 1189928-36-6[1][2][3][4][5]
Molecular Formula C₂₁H₂₃D₃N₂S₂ • HCl[1]
Molecular Weight 410.05 g/mol [3][4][5]
Synonyms Aldazine-d₃, (±)-Thioridazine-d3 HCl (N-methyl-d3)[1][2]

Mechanism of Action and Signaling Pathways

Thioridazine, the parent compound of this compound, exerts its effects through a multi-faceted mechanism of action. Primarily, it functions as a dopamine D2 receptor antagonist.[6][7][8][9][10] In conditions like schizophrenia, an overactivity of dopamine signaling is often observed in certain brain regions.[6] By blocking D2 receptors, Thioridazine mitigates the positive symptoms of psychosis, such as hallucinations and delusions.[11]

Beyond its primary target, Thioridazine also interacts with a range of other neurotransmitter receptors, including serotonin (5-HT2), alpha-adrenergic, and histamine (H1) receptors.[6][8] This broad receptor profile contributes to its therapeutic effects as well as its side effect profile, which can include sedation and anticholinergic effects like dry mouth and constipation.[8][11]

More recently, Thioridazine has garnered attention for its anti-cancer properties, which are largely attributed to its ability to inhibit the PI3K/Akt/mTOR signaling pathway.[1][2][3][12][13] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Thioridazine has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines by suppressing the phosphorylation of key proteins in this pathway, such as Akt, mTOR, and p70S6K.[1][2]

PI3K_Akt_mTOR_Pathway Thioridazine Thioridazine PI3K PI3K Thioridazine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K mTOR->Inhibition CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis UHPLC_MSMS_Workflow Start Plasma Sample + Thioridazine-d3 HCl (IS) Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC MSMS Tandem MS Detection (MRM Mode) UHPLC->MSMS Data Data Analysis & Quantification MSMS->Data

References

An In-depth Technical Guide on the Long-Term Storage and Stability of Thioridazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the long-term storage and stability of Thioridazine-d3 Hydrochloride. As a deuterated internal standard, its stability is paramount for accurate quantification in research and clinical applications. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment, supported by visualizations of key chemical and biological pathways.

Physicochemical Properties

This compound is a stable isotope-labeled version of Thioridazine Hydrochloride, a phenothiazine-class antipsychotic.[1][2] The deuterium labeling provides a distinct mass signature for use in mass spectrometry-based assays.[2] The fundamental physicochemical properties are summarized below.

PropertyThioridazineThioridazine HydrochlorideThis compound
IUPAC Name 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride10-[2-(1-Methyl-d3-2-piperidinyl)ethyl]-2-(methylthio)-10H-phenothiazine Hydrochloride[3]
Synonyms Mellaril, Sonapax[1]Mellaril Hydrochloride, Thioridazine HCl[1]-
CAS Number 50-52-2[1]130-61-0[1]1189928-36-6[3]
Molecular Formula C₂₁H₂₆N₂S₂[1]C₂₁H₂₇ClN₂S₂[1]C₂₁H₂₄D₃ClN₂S₂[3]
Molecular Weight 370.57 g/mol [1]407.04 g/mol [1]410.05 g/mol [3]
Appearance White to slightly yellow granular powder[1]Yellow crystalline powder[4]Not specified (typically a solid)
Melting Point 72-74 °C[1]~135-140 °C[1][4]Not specified
Solubility -Soluble in water (30.53 mg/mL) and DMSO (40.7 mg/mL)Not specified

Long-Term Storage and Stability

Proper storage is essential to maintain the chemical integrity of this compound. The primary factors affecting its stability are light, temperature, and moisture.

Recommended Storage Conditions: Based on manufacturer safety data sheets and product information, the following conditions are recommended for optimal long-term stability:

  • Temperature: Refrigerate at 2°C to 8°C or store frozen.[5]

  • Light: Protect from light.[5][6] Thioridazine is susceptible to photodegradation.[1] Store in a light-resistant container.[5]

  • Moisture: Store in a tightly sealed container to protect from moisture. The compound is noted to be hygroscopic.

  • Atmosphere: For solutions, purging with an inert gas is advisable to prevent oxidation.

Under these conditions, degradation is minimized, ensuring the compound remains suitable for its intended analytical purpose.

Degradation Pathways

Thioridazine is susceptible to degradation primarily through oxidation and photodegradation.[1] Understanding these pathways is crucial for developing stability-indicating analytical methods. The major degradation products are also its primary metabolites.[4]

Key Degradation Products:

  • Mesoridazine (Thioridazine 2-sulfoxide): Formed by S-oxidation of the thiomethyl group on the phenothiazine ring.[7]

  • Sulforidazine (Thioridazine 2-sulfone): A further oxidation product of mesoridazine.[7][8]

  • Thioridazine 5-sulfoxide: Formed by oxidation of the sulfur atom within the phenothiazine ring itself.[9]

  • N-desmethylthioridazine: Formed via N-demethylation.[3]

  • 7-hydroxy-thioridazine: A ring-hydroxylated product.[8]

Studies have shown that the enantiomers of a key metabolite, Thioridazine 2-sulfoxide, undergo degradation and epimerization when exposed to UV light at wavelengths of 366 and 254 nm.[9][10]

G Thioridazine Thioridazine Mesoridazine Mesoridazine (Thioridazine 2-sulfoxide) Thioridazine->Mesoridazine S-Oxidation (CYP2D6) Thioridazine5SO Thioridazine 5-sulfoxide Thioridazine->Thioridazine5SO Ring S-Oxidation Sulforidazine Sulforidazine (Thioridazine 2-sulfone) Mesoridazine->Sulforidazine S-Oxidation G cluster_setup Study Setup cluster_execution Execution cluster_evaluation Evaluation Batch Select Drug Batch Storage Place Samples in Stability Chambers (Long-Term & Accelerated) Batch->Storage Protocol Develop Stability Protocol Protocol->Storage Method Validate Analytical Method (e.g., HPLC) Analysis Perform Analytical Testing Method->Analysis Sampling Pull Samples at Defined Timepoints Storage->Sampling Sampling->Analysis Data Analyze Data & Assess Trends Analysis->Data Report Generate Stability Report Data->Report ShelfLife Establish Shelf-Life & Storage Conditions Report->ShelfLife G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Signal Signal Transduction (Reduced) D2R->Signal Activates Thioridazine Thioridazine Thioridazine->D2R Blocks G GF Growth Factor Signal PI3K PI3K GF->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thioridazine Thioridazine Thioridazine->PI3K Inhibits

References

A Technical Guide to Commercial Suppliers of Thioridazine-d3 Hydrochloride for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercial suppliers offering Thioridazine-d3 Hydrochloride (CAS No. 1189928-36-6) for research applications. This compound is the deuterated analog of Thioridazine, a phenothiazine antipsychotic. The inclusion of deuterium atoms creates a heavier isotope of the molecule, making it a valuable tool in various research settings, particularly as an internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry.

Commercial Suppliers and Product Specifications

A comprehensive summary of commercial suppliers for this compound is presented below. This table offers a comparative look at product details to aid in procurement decisions for research laboratories.

SupplierProduct CodeCAS NumberMolecular FormulaPurity/Isotopic EnrichmentAvailable QuantitiesIntended Use
MedchemExpress HY-112836S1189928-36-6C₂₁H₂₄D₃ClN₂S₂Not specified1 mg, 5 mgResearch use only. Tracer or internal standard for NMR, GC-MS, or LC-MS.[1]
Clearsynth CS-T-620291189928-36-6C₂₁H₂₄D₃ClN₂S₂Not specifiedNot specifiedFor laboratory, research, analytical, and scientific use only.[2]
Cayman Chemical 302391189928-36-6C₂₁H₂₃D₃N₂S₂ • HCl≥99% deuterated forms (d₁-d₃)1 mgInternal standard for the quantification of thioridazine by GC- or LC-MS.[3]
Simson Pharma Ltd. Not specified1189928-36-6Not specifiedCertificate of Analysis providedNot specifiedResearch chemical.
LGC Standards TRC-T368810Not specifiedNot specifiedNot specifiedNot specifiedPharmaceutical reference standard.[4]
Supelco (via SLS) T-135-1MLNot specifiedNot specifiedNot specified1 mLStable-labeled internal standard for quantification of Thioridazine levels in LC-MS/MS or GC-MS.[5]

Key Research Applications and Signaling Pathways of Parent Compound

Thioridazine, the non-deuterated parent compound, is an antagonist of dopamine D2 receptors.[1] Its research applications extend beyond its antipsychotic properties, with studies demonstrating its effects on various signaling pathways implicated in cancer. Thioridazine has been shown to be a potent inhibitor of the PI3K-Akt-mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.[1] By inhibiting this pathway, Thioridazine can induce apoptosis and G1 cell cycle arrest in cancer cells.[6]

Below is a diagram illustrating the simplified PI3K-Akt-mTOR signaling pathway targeted by Thioridazine.

PI3K_Akt_mTOR_Pathway Thioridazine Thioridazine PI3K PI3K Thioridazine->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by Thioridazine.

Experimental Protocols

While specific experimental protocols for the direct use of this compound are often developed and optimized within individual research laboratories, its primary application is as an internal standard in mass spectrometry-based quantification of Thioridazine.

General Protocol for Quantification of Thioridazine in a Biological Matrix using LC-MS/MS

This protocol outlines a general workflow for using this compound as an internal standard. Note: This is a generalized procedure and must be optimized for specific matrices and instrumentation.

  • Preparation of Standards and Quality Controls:

    • Prepare a stock solution of Thioridazine and this compound in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of Thioridazine.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

    • Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.

  • Sample Preparation (e.g., Protein Precipitation):

    • To an aliquot of the biological sample (and standards/QCs), add a protein precipitation agent (e.g., ice-cold acetonitrile) containing the this compound internal standard.

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

    • The supernatant may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

    • Develop an LC method to chromatographically separate Thioridazine and this compound from endogenous matrix components.

    • Optimize the MS/MS parameters for the detection of both the analyte (Thioridazine) and the internal standard (this compound). This involves selecting appropriate precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for both Thioridazine and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Thioridazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general experimental workflow for using this compound as an internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Thioridazine-d3 HCl (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Tandem Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Thioridazine in Sample Curve->Quantify

Caption: General workflow for quantification using an internal standard.

Conclusion

The availability of this compound from multiple commercial suppliers provides researchers with a critical tool for the accurate quantification of Thioridazine in various biological matrices. When selecting a supplier, it is essential to consider factors such as purity, available quantities, and the intended research application. The primary use of this deuterated standard is in mass spectrometry-based assays, where it helps to correct for variability in sample preparation and instrument response, thereby ensuring the reliability and accuracy of experimental results.

References

An In-depth Technical Guide to the Safety, Pharmacology, and Analysis of Thioridazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thioridazine-d3 Hydrochloride, an isotopically labeled internal standard crucial for the quantitative analysis of the antipsychotic drug Thioridazine. This document consolidates critical information from its Safety Data Sheet (SDS) and integrates it with pharmacological data, metabolic pathways, and detailed experimental protocols to support research and development activities.

Chemical Identification and Physical Properties

This compound is the deuterated analog of Thioridazine Hydrochloride. The incorporation of deuterium atoms results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Thioridazine in biological matrices.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 10-[2-(1-Methyl-d3-2-piperidinyl)ethyl]-2-(methylthio)-10H-phenothiazine Hydrochloride[2]
Synonyms (±)-Thioridazine-d3 HCl, Aldazine-d3[1][3]
CAS Number 1189928-36-6[1][3][4]
Chemical Formula C₂₁H₂₃D₃N₂S₂ · HCl[1][3]
Molecular Weight 410.05 g/mol [2][5]
Appearance White to off-white solid[3][5]
Melting Point 150 - 163 °C (302 - 325 °F)[3][5]
Purity ≥98-99% deuterated forms (d₁-d₃)[1][3]
Solubility Slightly soluble in Methanol. Soluble in Chloroform, Ethanol.[1][5]
Storage Temperature Room temperature or refrigerated at 2-8°C[3][6]

Safety and Hazard Information

This compound is classified as a hazardous substance. Standard laboratory precautions are required for safe handling.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[7][8]

  • Skin Irritation (Category 2) : H315 - Causes skin irritation.[7]

  • Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[7]

Precautionary Statements:

  • Prevention : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[3]

  • Response : P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][7]

Handling, Storage, and Personal Protective Equipment (PPE)
  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[6][9] Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the handling area.[6]

  • Storage : Store in a tightly sealed, light-resistant container in a cool, well-ventilated, and secure area.[6] The compound is sensitive to light and moisture.[8][9]

  • Personal Protective Equipment (PPE) :

    • Engineering Controls : A laboratory chemical fume hood is required for procedures that may generate dust.[6] Easy access to a safety shower and eyewash station is essential.[6][9]

    • Eye/Face Protection : Safety glasses with side-shields are mandatory.[3]

    • Skin Protection : Chemical-resistant gloves and protective clothing are required.[9]

    • Respiratory Protection : If a risk assessment indicates it is necessary, use a suitable respirator.[9]

Toxicological Data

The toxicological profile is primarily based on the non-deuterated parent compound, Thioridazine Hydrochloride.

Table 2: Acute Toxicity Data for Thioridazine Hydrochloride

TestSpeciesRouteValueSource(s)
LD50 RatOral1060 mg/kg[6][7][8]
LD50 MouseOral360 mg/kg[6][7]
LD50 MouseIntraperitoneal100 mg/kg[7]

Pharmacodynamics and Mechanism of Action

Thioridazine is a first-generation (typical) antipsychotic belonging to the phenothiazine class.[10][11] Its primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathways of the brain.[11][12] This action reduces the overactivity of dopamine, which is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[12][13]

In addition to its potent D2 receptor antagonism, Thioridazine exhibits a broad receptor binding profile, interacting with various other neurotransmitter receptors, which contributes to both its therapeutic effects and its side-effect profile.[11][12] It has a notable affinity for serotonin (5-HT2), alpha-adrenergic, histamine (H1), and muscarinic acetylcholine receptors.[12][14] Its anticholinergic activity is responsible for side effects like dry mouth and blurred vision but may also contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to other typical antipsychotics.[11][15]

Table 3: Receptor Binding Affinities (Ki, nM) of Thioridazine

ReceptorKi (nM)Source(s)
Dopamine D₂ 5 - 10[1][16]
Serotonin 5-HT₂A 10 - 20[1][16]
Histamine H₁ 5 - 15[1]
Muscarinic M₃ 15 - 30[1]
α₁-Adrenergic 20 - 40[1]
α₂-Adrenergic 300 - 350[1]

Note: Ki values are compiled from various sources and represent approximate ranges.

Signaling Pathways

Thioridazine's primary therapeutic action is mediated through the dopamine D2 receptor, a G-protein coupled receptor (GPCR). Recent research also indicates that Thioridazine can induce autophagy in cancer cells by modulating the PI3K/Akt/mTOR signaling pathway, suggesting potential applications beyond psychosis.[17]

Thioridazine_Signaling Thioridazine Thioridazine D2R Dopamine D2 Receptor Thioridazine->D2R Antagonist PI3K_path PI3K/Akt Pathway Thioridazine->PI3K_path Inhibits AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Psychosis Reduction of Psychotic Symptoms cAMP->Psychosis Autophagy Induction of Autophagy PI3K_path->Autophagy Thioridazine_Metabolism Thioridazine Thioridazine CYP2D6_1 CYP2D6 Thioridazine->CYP2D6_1 Mesoridazine Mesoridazine (Active Metabolite) CYP2D6_2 CYP2D6 Mesoridazine->CYP2D6_2 Sulforidazine Sulforidazine (Active Metabolite) CYP2D6_1->Mesoridazine S-oxidation CYP2D6_2->Sulforidazine S-oxidation Binding_Assay_Workflow start Start prep Prepare Reagents: Membranes, Radioligand, Test Compound, Buffers start->prep incubate Incubate Reagents (Total, Non-specific, & Test Compound Wells) prep->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: Calculate Specific Binding, Determine IC50 and Ki count->analyze end End analyze->end

References

In-Depth Technical Guide to the Isotopic Purity of Thioridazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Thioridazine-d3 Hydrochloride (Thioridazine-d3 HCl). It is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize isotopically labeled compounds. This document details the expected isotopic distribution, outlines the state-of-the-art analytical methodologies for its determination, and provides insights into the relevant biological pathways of the parent compound.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of the substance that is appropriately labeled with deuterium, as well as the distribution of other isotopic species. This compound is synthesized to have three deuterium atoms on the N-methyl group of the piperidine ring. However, the final product is typically a mixture of isotopologues. Below is a summary of representative quantitative data for the isotopic purity of commercially available this compound.

Isotopic SpeciesAbbreviationRepresentative Purity Specification
Tri-deuteratedd3> 98%
Di-deuteratedd2Typically < 1.5%
Mono-deuteratedd1Typically < 0.5%
Non-deuteratedd0Typically < 0.1%
Total Deuterated Forms (d1-d3) -≥99% [1]
Isotopic Enrichment -98 atom % D [1]

Note: The exact isotopic distribution can vary between different batches and manufacturers. The data presented here is a representative summary based on available product information.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound requires high-resolution analytical techniques to differentiate between the various isotopologues. The two primary methods employed for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for quantifying the relative abundance of each isotopic species.[2][3][4]

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution using:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Data Acquisition: Full scan mode over a mass range that includes the molecular ions of all expected isotopic species (e.g., m/z 370-380).

    • Resolution: Set to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0, d1, d2, and d3).

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopic species.

    • The isotopic purity is reported as the percentage of the d3 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the site of deuteration and quantify the isotopic enrichment. A combination of ¹H-NMR and ²H-NMR is often employed.[5][6][7]

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d). The concentration should be appropriate for NMR analysis (typically 5-10 mg in 0.5-0.7 mL of solvent).

  • ¹H-NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard proton NMR experiment.

    • Analysis:

      • In the ¹H-NMR spectrum of this compound, the signal corresponding to the N-methyl protons will be significantly reduced in intensity compared to the corresponding signal in the spectrum of non-deuterated Thioridazine Hydrochloride.

      • By integrating the residual proton signal of the N-methyl group and comparing it to the integral of a non-deuterated proton signal within the molecule, the percentage of non-deuterated (d0) species can be estimated.

  • ²H-NMR (Deuterium) Spectroscopy:

    • Instrument: An NMR spectrometer equipped with a deuterium probe.

    • Experiment: A standard deuterium NMR experiment.

    • Analysis:

      • The ²H-NMR spectrum will show a signal at the chemical shift corresponding to the N-methyl group, directly confirming the presence and location of the deuterium atoms.[8]

      • Quantitative ²H-NMR can be used to determine the overall deuterium content by comparing the integral of the deuterium signal to a known internal standard.[5][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Analysis cluster_reporting Final Reporting start Thioridazine-d3 HCl Sample dissolve Dissolution in appropriate solvent start->dissolve lc_hrms LC-HRMS Analysis dissolve->lc_hrms nmr NMR Spectroscopy dissolve->nmr ms_data Mass Spectral Data (Isotopologue Distribution) lc_hrms->ms_data nmr_data NMR Spectral Data (Structural Confirmation & Enrichment) nmr->nmr_data report Certificate of Analysis (Isotopic Purity Report) ms_data->report nmr_data->report

Caption: Workflow for Isotopic Purity Assessment.

Thioridazine Signaling Pathway

Thioridazine is a phenothiazine antipsychotic that primarily acts as an antagonist of the dopamine D2 receptor.[9][10][11] The diagram below illustrates the simplified signaling pathway of the dopamine D2 receptor and the inhibitory effect of Thioridazine.

G cluster_extracellular cluster_membrane cluster_intracellular dopamine Dopamine d2r Dopamine D2 Receptor (GPCR) dopamine->d2r Binds & Activates thioridazine Thioridazine-d3 HCl thioridazine->d2r Binds & Inhibits gi Gi Protein d2r->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Catalyzes ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Altered Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Thioridazine's Antagonism of the D2 Receptor Pathway.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Thioridazine using Thioridazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine is a phenothiazine antipsychotic that has been used in the treatment of schizophrenia and psychosis. Accurate quantification of thioridazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Thioridazine-d3 Hydrochloride, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][2][3]

This document provides detailed application notes and protocols for the quantitative analysis of thioridazine in biological samples using this compound as an internal standard by LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for an LC-MS/MS method for the analysis of thioridazine and its major metabolites using this compound as an internal standard.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Thioridazine0.1 - 1000> 0.998
Mesoridazine0.5 - 1000> 0.998
Sulforidazine0.5 - 1000> 0.997
Thioridazine-5-sulfoxide0.5 - 1000> 0.996

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
ThioridazineLow< 15< 1585 - 115
Medium< 15< 1585 - 115
High< 15< 1585 - 115
MesoridazineLow< 15< 1585 - 115
Medium< 15< 1585 - 115
High< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Thioridazine98 - 10993 - 110
Mesoridazine98 - 10993 - 110
Thioridazine-d398 - 10993 - 110

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B (linear gradient)

    • 3.0-4.0 min: 90% B (hold)

    • 4.0-4.1 min: 90-10% B (linear gradient)

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Thioridazine371.1126.1Optimized
Mesoridazine387.1126.1Optimized
Sulforidazine403.1126.1Optimized
Thioridazine-5-sulfoxide387.2126.1Optimized
Thioridazine-d3 374.1 129.1 Optimized
  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Signaling Pathway of Thioridazine

Thioridazine primarily exerts its antipsychotic effects by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain.[4][5][6] It also interacts with other neurotransmitter systems, contributing to its overall pharmacological profile.[4] The metabolism of thioridazine is primarily mediated by the cytochrome P450 enzyme CYP2D6.[4][7]

Thioridazine_Pathway cluster_Metabolism Metabolism (Liver) cluster_Pharmacodynamics Pharmacodynamics (Brain) cluster_Dopamine Dopaminergic Synapse cluster_Other_Receptors Other Receptor Interactions Thioridazine_Met Thioridazine CYP2D6 CYP2D6 Thioridazine_Met->CYP2D6 Thioridazine_PD Thioridazine & Metabolites Thioridazine_Met->Thioridazine_PD Distribution Metabolites Mesoridazine, Sulforidazine CYP2D6->Metabolites Oxidation D2_Receptor D2 Receptor Thioridazine_PD->D2_Receptor Antagonizes Serotonin_R 5-HT2A Receptor Thioridazine_PD->Serotonin_R Adrenergic_R α1-Adrenergic Receptor Thioridazine_PD->Adrenergic_R Histamine_R H1 Receptor Thioridazine_PD->Histamine_R Muscarinic_R M1 Receptor Thioridazine_PD->Muscarinic_R Dopamine Dopamine Dopamine->D2_Receptor AC Adenylyl Cyclase D2_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Thioridazine Metabolism and Pharmacodynamic Pathways.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the key steps in the LC-MS/MS workflow for the analysis of thioridazine using this compound.

LCMSMS_Workflow Start Biological Sample (Plasma/Serum) Spike_IS Spike with Thioridazine-d3 HCl Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MSMS_Detection Tandem MS Detection (MRM Mode) ESI->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: LC-MS/MS Experimental Workflow.

References

Protocol for Pharmacokinetic Studies of Thioridazine Using an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine is an antipsychotic medication belonging to the phenothiazine class. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. This document provides a detailed protocol for the quantitative analysis of thioridazine and its primary active metabolite, mesoridazine, in plasma samples for pharmacokinetic studies. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a deuterated internal standard (IS) to ensure accuracy and precision. The use of an internal standard is critical in bioanalytical methods to correct for variations in sample preparation and instrument response.

Principle

The method described herein involves the extraction of thioridazine, its metabolites, and an internal standard from a plasma matrix, followed by separation using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This technique offers high selectivity and sensitivity for the simultaneous determination of the analytes. A deuterated analog of thioridazine, thioridazine-d3, is recommended as the internal standard due to its similar chemical properties and chromatographic behavior, which helps to minimize analytical variability.[1][2]

Materials and Reagents

  • Thioridazine hydrochloride (Reference Standard)

  • Mesoridazine besylate (Reference Standard)

  • Thioridazine-d3 hydrochloride (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Equipment

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Pipettes (calibrated)

  • Autosampler vials

Experimental Protocol

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve the reference standards of thioridazine, mesoridazine, and thioridazine-d3 in methanol to obtain individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the thioridazine and mesoridazine stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the thioridazine-d3 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

  • Calibration Curve (CC) Standards:

    • Spike control human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from 0.1 to 1000 ng/mL for thioridazine and 0.5 to 1000 ng/mL for mesoridazine.[1][2] A typical calibration curve may consist of 8-10 non-zero concentrations.

  • Quality Control (QC) Samples:

    • Prepare QC samples in control human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 30, and 300 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting thioridazine and its metabolites from plasma.[1][2]

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into the corresponding labeled tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL thioridazine-d3 in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium acetate in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 - 0.7 mL/min[1]
Gradient Optimized for separation of analytes from matrix interferences
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Thioridazine371.1126.1Optimized
Mesoridazine387.1126.1Optimized
Thioridazine-d3 (IS)374.1129.1Optimized

Note: Collision energies should be optimized for the specific instrument being used to achieve the most stable and intense product ion signal.[2]

Data Analysis and Method Validation

Quantification
  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) to determine the best fit.

  • The concentration of the analytes in the QC and unknown samples is determined from the calibration curve.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed using the QC samples. Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and precision (as coefficient of variation, CV%) should not exceed 15% (20% for LLOQ).[1][2]

  • Linearity: The range of concentrations over which the method is accurate, precise, and linear. A correlation coefficient (r²) of >0.99 is typically desired.[1][2]

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The effect of plasma components on the ionization of the analytes.

  • Stability: The stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Table 4: Representative Method Validation Results

ParameterThioridazineMesoridazine
Linearity Range (ng/mL) 0.1 - 1000[1][2]0.5 - 1000[1][2]
Correlation Coefficient (r²) ≥ 0.9980[1][2]≥ 0.9981[1][2]
Intra-day Precision (CV%) < 15%[1][2]< 15%[1][2]
Inter-day Precision (CV%) < 15%[1][2]< 15%[1][2]
Accuracy (%) 85 - 115%[1][2]85 - 115%[1][2]
Recovery (%) 98 - 109%[1][2]Not Specified
Matrix Effect (%) 93 - 110%[1][2]Not Specified

Visualizations

Thioridazine_PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Thioridazine-d3 in ACN) plasma->add_is vortex1 Vortex Mix add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc Chromatographic Separation (C18 Column) injection->hplc ms Mass Spectrometric Detection (MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the bioanalysis of thioridazine.

Thioridazine_Metabolism Thioridazine Thioridazine Mesoridazine Mesoridazine (Active Metabolite) Thioridazine->Mesoridazine CYP2D6 RingSulfoxide Ring Sulfoxide Thioridazine->RingSulfoxide Sulforidazine Sulforidazine (Active Metabolite) Mesoridazine->Sulforidazine

Caption: Simplified metabolic pathway of thioridazine.

Conclusion

This protocol provides a comprehensive and detailed framework for the quantitative determination of thioridazine and its active metabolite mesoridazine in plasma samples. The use of LC-MS/MS with a deuterated internal standard ensures a highly selective, sensitive, and robust method suitable for pharmacokinetic studies in a research or drug development setting. Adherence to proper method validation procedures is essential to guarantee the reliability of the generated data.

References

Application of Thioridazine-d3 HCl in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine, a phenothiazine-class antipsychotic agent, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes. Understanding the metabolic fate of thioridazine is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy and safety. Thioridazine-d3 HCl, a stable isotope-labeled analog of thioridazine, serves as an invaluable tool in drug metabolism research, particularly as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision in the determination of thioridazine and its metabolites in various biological matrices.

Key Applications of Thioridazine-d3 HCl

Thioridazine-d3 HCl is predominantly utilized as an internal standard (IS) in bioanalytical methods. The addition of a known concentration of the deuterated standard to samples allows for the correction of variability during sample preparation and analysis, such as extraction efficiency and matrix effects. This ensures reliable quantification of the target analyte.

Thioridazine Metabolism

Thioridazine is primarily metabolized in the liver by CYP enzymes, with CYP2D6 playing a major role in its biotransformation. Other enzymes, such as CYP1A2 and CYP3A4, are also involved. The main metabolic pathways include:

  • S-oxidation: Oxidation of the sulfur atom in the phenothiazine ring system.

  • N-demethylation: Removal of a methyl group from the piperidine ring's nitrogen atom.

  • Ring hydroxylation: Addition of a hydroxyl group to the phenothiazine ring.

The major active metabolites of thioridazine include mesoridazine (thioridazine-2-sulfoxide) and sulforidazine (thioridazine-2-sulfone).

Thioridazine_Metabolism Thioridazine Thioridazine Mesoridazine Mesoridazine (Thioridazine-2-sulfoxide) Thioridazine->Mesoridazine CYP2D6, CYP3A4 Thioridazine_5_sulfoxide Thioridazine-5-sulfoxide Thioridazine->Thioridazine_5_sulfoxide CYP1A2, CYP3A4 N_desmethylthioridazine N-desmethylthioridazine Thioridazine->N_desmethylthioridazine CYP1A2, CYP3A4 Sulforidazine Sulforidazine (Thioridazine-2-sulfone) Mesoridazine->Sulforidazine CYP2D6

Figure 1: Metabolic Pathway of Thioridazine.

Quantitative Analysis using LC-MS/MS

The use of Thioridazine-d3 HCl as an internal standard is central to the accurate quantification of thioridazine and its metabolites in biological samples. A validated LC-MS/MS method provides high sensitivity and selectivity.

Table 1: LC-MS/MS Method Parameters for Thioridazine and Metabolites
ParameterValue
Liquid Chromatography
ColumnReversed-phase C18 UPLC column
Mobile Phase A0.1% formic acid in acetonitrile
Mobile Phase B10 mM ammonium acetate in water
Flow Rate0.7 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitoring ModeMultiple Reaction Monitoring (MRM)
Table 2: MRM Transitions for Thioridazine, Metabolites, and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Thioridazine371.1126.1
Mesoridazine387.1126.1
Sulforidazine (Thioridazine-2-sulfone)403.1126.1
Thioridazine-5-sulfoxide387.2126.1
Thioridazine-d3 (Internal Standard) 374.1 129.1
Table 3: Method Validation Summary
AnalyteLinearity Range (ng/mL)Accuracy (%)Precision (CV%)
Thioridazine0.1 - 1000>0.99885 - 115<15
Mesoridazine0.5 - 1000>0.99885 - 115<15
Sulforidazine0.5 - 1000>0.99785 - 115<15
Thioridazine-5-sulfoxide0.5 - 1000>0.99685 - 115<15

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare stock and working solutions of Thioridazine HCl and Thioridazine-d3 HCl.

Materials:

  • Thioridazine HCl powder

  • Thioridazine-d3 HCl powder

  • Dimethyl sulfoxide (DMSO), LC-MS grade

  • Methanol, LC-MS grade

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Thioridazine HCl and Thioridazine-d3 HCl into separate volumetric flasks.

    • Dissolve the powder in a small amount of DMSO and then bring to a final volume of 10 mL with methanol to obtain a 1 mg/mL stock solution.

    • Store stock solutions at -20°C in amber vials.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the Thioridazine HCl stock solution with a 50:50 methanol:water mixture to achieve the desired concentration range for the calibration curve.

  • Internal Standard Working Solution:

    • Dilute the Thioridazine-d3 HCl stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation from Plasma

Two common methods for preparing plasma samples are protein precipitation and solid-phase extraction.

Method A: Protein Precipitation

Objective: To remove proteins from plasma samples to prevent interference with the analysis.

Materials:

  • Plasma samples

  • Acetonitrile with 0.1% formic acid

  • Thioridazine-d3 HCl internal standard working solution (100 ng/mL)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the Thioridazine-d3 HCl internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (with 0.1% formic acid) to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE)

Objective: To extract and concentrate thioridazine and its metabolites from plasma while removing interfering substances.

Materials:

  • Plasma samples

  • Oasis HLB SPE cartridges

  • Methanol

  • Water

  • 4% Phosphoric acid in water

  • 5% Methanol in water

  • Thioridazine-d3 HCl internal standard working solution (100 ng/mL)

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 20 µL of the Thioridazine-d3 HCl internal standard working solution and 500 µL of 4% phosphoric acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Sample_Preparation_Workflow cluster_plasma Plasma Sample cluster_is Internal Standard cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction Plasma 100 µL Plasma IS Add 20 µL Thioridazine-d3 HCl (IS) Plasma->IS Acetonitrile Add 300 µL Cold Acetonitrile IS->Acetonitrile Protein Precipitation Pretreat Pre-treat with Phosphoric Acid IS->Pretreat Solid-Phase Extraction Vortex1 Vortex Acetonitrile->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Pretreat->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Elute->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Figure 2: Sample Preparation Workflow.

Protocol 3: Calibration Curve and Quality Control Sample Preparation

Objective: To prepare calibration standards and quality control samples for method validation and quantitative analysis.

Materials:

  • Blank plasma (free of thioridazine)

  • Thioridazine HCl working standard solutions

  • Thioridazine-d3 HCl internal standard working solution

Procedure:

  • Calibration Standards:

    • Spike appropriate volumes of the thioridazine working standard solutions into blank plasma to prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with the thioridazine working standard solutions. These concentrations should be independent of the calibration standards.

  • Sample Processing:

    • Process the calibration standards and QC samples alongside the unknown samples using one of the sample preparation protocols described above.

Experimental Workflow

The overall experimental workflow for a pharmacokinetic study of thioridazine using Thioridazine-d3 HCl as an internal standard is outlined below.

Experimental_Workflow Start Start Sample_Collection Biological Sample Collection (e.g., Plasma) Start->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation or SPE) + Addition of Thioridazine-d3 HCl Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calibration Curve) Data_Acquisition->Data_Processing Quantification Quantification of Thioridazine and Metabolites Data_Processing->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis End End PK_Analysis->End

Figure 3: Overall Experimental Workflow.

Conclusion

Thioridazine-d3 HCl is an essential tool for the accurate and precise quantification of thioridazine and its metabolites in drug metabolism research. The detailed protocols and methods provided in these application notes offer a robust framework for researchers to conduct pharmacokinetic studies and other bioanalytical assays. The use of a stable isotope-labeled internal standard, coupled with a validated LC-MS/MS method, ensures the generation of high-quality, reliable data critical for drug development and clinical research.

Application Notes and Protocols for Thioridazine Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of thioridazine in human urine for analytical determination. The included methodologies cover Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) techniques.

Introduction

Thioridazine is a typical antipsychotic medication belonging to the phenothiazine class. Monitoring its concentration in biological fluids like urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology. The complex nature of urine necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest prior to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines various extraction protocols to ensure accurate and reliable quantification of thioridazine.

Comparative Quantitative Data

The selection of a sample preparation method often depends on the required sensitivity, sample throughput, and available resources. The following table summarizes the quantitative performance of different techniques for thioridazine and related compounds in urine.

MethodAnalyteRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
Dispersive Liquid-Liquid Microextraction (DLLME) Thioridazine101%825[1][2]
Ionic Liquid-Based Dynamic Liquid-Phase Microextraction (dLPME) ThioridazineNot Reported2170[3][4]
Solid-Phase Extraction (SPE) - Adapted from Phenothiazines Perazine89.9%0.017 µg/mLNot Reported[1]
Perphenazine85.1%0.025 µg/mLNot Reported[1]
Prochlorperazine88.2%0.021 µg/mLNot Reported[1]
Propericiazine64.0%0.30 µg/mLNot Reported[1]
Thioproperazine65.1%0.30 µg/mLNot Reported[1]
Trifluoperazine89.9%0.022 µg/mLNot Reported[1]
Flupentixol92.1%0.028 µg/mLNot Reported[1]
QuEChERS - General Method for Basic Drugs Methadone67%Not ReportedNot Reported[5]
Z-drugs93-99%Not ReportedNot Reported[5]
Methamphetamine93-100%Not ReportedNot Reported[5]

Note: Data for SPE is adapted from a method for various phenothiazine derivatives and may serve as a reference for thioridazine.[1] QuEChERS data is for other basic drugs and indicates the potential performance for thioridazine.[5]

Experimental Workflows

The following diagrams illustrate the general workflows for the described sample preparation techniques.

LLE_Workflow cluster_0 Liquid-Liquid Extraction (LLE) urine Urine Sample add_buffer Add Buffer (pH adjustment) urine->add_buffer 1 add_solvent Add Extraction Solvent add_buffer->add_solvent 2 vortex Vortex/Mix add_solvent->vortex 3 centrifuge Centrifuge vortex->centrifuge 4 separate Separate Organic Layer centrifuge->separate 5 evaporate Evaporate to Dryness separate->evaporate 6 reconstitute Reconstitute in Mobile Phase evaporate->reconstitute 7 analysis Analysis (HPLC/GC-MS) reconstitute->analysis 8

General workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow cluster_1 Solid-Phase Extraction (SPE) urine Urine Sample pretreat Pre-treatment (pH adjustment) urine->pretreat 1 load Load Sample pretreat->load 3 condition Condition SPE Cartridge condition->load 2 wash Wash Cartridge load->wash 4 elute Elute Thioridazine wash->elute 5 evaporate Evaporate to Dryness elute->evaporate 6 reconstitute Reconstitute in Mobile Phase evaporate->reconstitute 7 analysis Analysis (HPLC/GC-MS) reconstitute->analysis 8

General workflow for Solid-Phase Extraction (SPE).

QuEChERS_Workflow cluster_2 QuEChERS urine Urine Sample add_solvent Add Acetonitrile urine->add_solvent 1 add_salts Add QuEChERS Salts add_solvent->add_salts 2 shake Shake Vigorously add_salts->shake 3 centrifuge1 Centrifuge shake->centrifuge1 4 dspe Dispersive SPE (d-SPE) Cleanup centrifuge1->dspe 5 centrifuge2 Centrifuge dspe->centrifuge2 6 collect Collect Supernatant centrifuge2->collect 7 analysis Analysis (LC-MS/MS) collect->analysis 8

General workflow for QuEChERS.

Experimental Protocols

Dispersive Liquid-Liquid Microextraction (DLLME)

This protocol is based on the method described by Xiong et al. (2009) for the extraction of psychotropic drugs from urine.[1][2]

Materials:

  • Urine sample

  • Sodium hydroxide (NaOH) for pH adjustment

  • Methanol (disperser solvent)

  • Chloroform (extraction solvent)

  • Centrifuge tubes (15 mL, conical bottom)

  • Microsyringe

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Take 5.0 mL of the urine sample in a 15 mL conical centrifuge tube.

  • Adjust the pH of the sample to 11.0 using NaOH.

  • Prepare a mixture of 1.0 mL of methanol (disperser solvent) and 100 µL of chloroform (extraction solvent).

  • Rapidly inject this mixture into the urine sample using a microsyringe.

  • A cloudy solution will form. Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • The fine droplets of chloroform will sediment at the bottom of the conical tube.

  • Collect the sedimented phase (approximately 50 µL) using a microsyringe.

  • Inject the collected organic phase directly into the HPLC-UV system for analysis.

Solid-Phase Extraction (SPE)

This protocol is adapted from the method described by Tanaka et al. (2000) for the extraction of phenothiazine derivatives from urine.[1]

Materials:

  • Urine sample

  • Sodium hydroxide (0.1 M)

  • C18 SPE cartridges

  • Methanol

  • Deionized water

  • Chloroform-acetonitrile (8:2, v/v) elution solvent

  • SPE vacuum manifold

  • Nitrogen evaporator

  • HPLC or GC-MS system

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add 2 mL of 0.1 M NaOH and 7 mL of deionized water. Mix thoroughly.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances. Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the thioridazine from the cartridge with 1 mL of chloroform-acetonitrile (8:2, v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC analysis or a suitable solvent for GC analysis.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This is a generalized QuEChERS protocol for the extraction of basic drugs from urine, which can be optimized for thioridazine analysis.

Materials:

  • Urine sample

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and magnesium sulfate

  • Centrifuge tubes (15 mL or 50 mL)

  • High-speed centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Place 5 mL of urine into a 15 mL centrifuge tube.

  • Extraction:

    • Add 5 mL of acetonitrile to the urine sample.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take an aliquot (e.g., 1 mL) of the upper acetonitrile layer and transfer it to a d-SPE cleanup tube containing PSA and MgSO₄.

    • Vortex the d-SPE tube for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at a high speed (e.g., 10,000 rcf) for 5 minutes.

  • Analysis: Collect the supernatant, filter if necessary, and inject it into an LC-MS/MS system for analysis.

Conclusion

The choice of sample preparation technique for thioridazine analysis in urine depends on various factors, including the desired level of sensitivity, sample throughput, and available instrumentation. DLLME offers a rapid and sensitive method with high recovery. SPE provides a robust and clean extract, suitable for various analytical techniques. The QuEChERS method is a high-throughput option that is simple and effective, particularly when coupled with LC-MS/MS. The detailed protocols provided in this document serve as a starting point for method development and validation in your laboratory.

References

Application Note: Therapeutic Drug Monitoring of Thioridazine using Thioridazine-d3 HCl as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine is a first-generation antipsychotic medication belonging to the phenothiazine class, historically used in the management of schizophrenia and other psychotic disorders.[1][2] Due to its potential for significant dose-related cardiac toxicity, specifically QTc interval prolongation, therapeutic drug monitoring (TDM) is crucial to ensure patient safety and therapeutic efficacy.[2][3][4] Thioridazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into active metabolites such as mesoridazine and sulforidazine.[1][5][6][7] Genetic variations in CYP2D6 can lead to considerable inter-individual differences in drug metabolism and plasma concentrations, further underscoring the importance of TDM.[5][7]

This application note provides a detailed protocol for the quantitative analysis of thioridazine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with thioridazine-d3 hydrochloride (HCl) as an internal standard (IS).[8][9][10] The use of a stable isotope-labeled internal standard like thioridazine-d3 is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[10]

Metabolic Pathway of Thioridazine

Thioridazine undergoes extensive metabolism, primarily through S-oxidation and N-demethylation, catalyzed by cytochrome P450 enzymes, with CYP2D6 playing a major role.[5][7] The key metabolic transformations include the formation of the active metabolites mesoridazine (thioridazine-2-sulfoxide) and sulforidazine (thioridazine-2-sulfone).[1][7]

Thioridazine Metabolism Thioridazine Thioridazine Mesoridazine Mesoridazine (Thioridazine-2-sulfoxide) Thioridazine->Mesoridazine CYP2D6 Other_Metabolites Other Metabolites (e.g., Thioridazine-5-sulfoxide, N-demethylated products) Thioridazine->Other_Metabolites CYP1A2, CYP3A4 Sulforidazine Sulforidazine (Thioridazine-2-sulfone) Mesoridazine->Sulforidazine CYP2D6

Metabolic pathway of Thioridazine.

Experimental Protocol: Quantification of Thioridazine in Human Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of thioridazine and its major metabolites in rat plasma, which can be adapted for human plasma.[8][9]

1. Materials and Reagents

  • Thioridazine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Mesoridazine (Reference Standard)

  • Sulforidazine (Reference Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve thioridazine HCl and thioridazine-d3 HCl in methanol to obtain stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the thioridazine stock solution in 50% methanol to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the thioridazine-d3 HCl stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (Thioridazine-d3 in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Dilute with 100 µL of ultrapure water.

  • Mix on a shaker for 3 minutes before injection into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System UPLC System
Column Reversed-phase C18 column (e.g., Waters XBridge BEH C18, 100 mm × 2.1 mm, 2.5 µm)[11]
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% formic acid[8][9]
Mobile Phase B Acetonitrile with 0.1% formic acid[8][9]
Flow Rate 0.7 mL/min[8][9]
Injection Volume 5-10 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[8][9]
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Thioridazine371.1126.1
Mesoridazine387.1126.1
Sulforidazine403.1126.1
Thioridazine-d3 (IS)374.1129.1
(Source: Adapted from a study in rat plasma)[8][9]

Experimental Workflow

TDM_Workflow cluster_0 Sample Preparation cluster_1 Analysis Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (Thioridazine-d3 in Acetonitrile) Plasma_Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis (UPLC-TQ-S) Supernatant_Transfer->LC_MSMS Data_Processing Data Processing (Quantification) LC_MSMS->Data_Processing

Workflow for Thioridazine TDM.

Method Validation and Performance

A validated LC-MS/MS method for thioridazine and its metabolites demonstrated good performance characteristics.[8][9]

Quantitative Data Summary

ParameterThioridazineMesoridazineSulforidazine
Linearity Range (ng/mL) 0.1 - 10000.5 - 10000.5 - 1000
Correlation Coefficient (r²) 0.99800.99810.9976
Accuracy (%) 85 - 11585 - 11585 - 115
Intra-batch Precision (CV%) < 15< 15< 15
Inter-batch Precision (CV%) < 15< 15< 15
Recovery (%) 98 - 10998 - 10998 - 109
Matrix Effect (%) 93 - 11093 - 11093 - 110
(Source: Adapted from a study in rat plasma)[8][9]

Another method for a panel of 35 antipsychotics reported a linearity range of 58.6–9600 ng/mL for thioridazine in human plasma.

Conclusion

The described LC-MS/MS method using thioridazine-d3 HCl as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of thioridazine in plasma. The simple protein precipitation sample preparation and rapid analysis time make it suitable for clinical research and routine TDM. Accurate monitoring of thioridazine and its active metabolites is essential for optimizing therapeutic outcomes while minimizing the risk of adverse cardiac events.[2][3] This protocol serves as a comprehensive guide for researchers and clinicians involved in the analysis of this critical antipsychotic agent.

References

Application Note: High-Throughput Bioanalytical Method for Thioridazine in Human Plasma using UPLC-MS/MS with Thioridazine-d3 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of thioridazine in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard, Thioridazine-d3 Hydrochloride, to ensure accuracy and precision. This method is suitable for high-throughput analysis in clinical and preclinical studies requiring pharmacokinetic or toxicokinetic data for thioridazine.

Introduction

Thioridazine is a phenothiazine derivative and a typical antipsychotic medication used in the management of schizophrenia and other psychotic disorders.[1] Accurate and reliable quantification of thioridazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[2] The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved data quality.

This application note provides a detailed protocol for a validated UPLC-MS/MS method for the determination of thioridazine in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents
  • Thioridazine hydrochloride (Reference Standard)

  • This compound (Internal Standard)[2][3][4]

  • Acetonitrile (LC-MS Grade)

  • Formic acid (LC-MS Grade)

  • Ammonium acetate (LC-MS Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human Plasma (K2-EDTA)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC® or equivalent

  • Mass Spectrometer: Waters Xevo® TQ-S or equivalent triple quadrupole mass spectrometer

  • Analytical Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Sample Preparation

A simple protein precipitation method is employed for the extraction of thioridazine and the internal standard from human plasma.[5][6]

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, standard, or quality control (QC) sample, add 10 µL of this compound internal standard working solution (concentration to be optimized, typically 5-10 times the LLOQ concentration).[7]

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are optimized for the sensitive and selective detection of thioridazine and its internal standard.[5][6]

Table 1: UPLC Conditions

ParameterValue
ColumnACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A10 mM Ammonium acetate in water with 0.1% Formic acid
Mobile Phase BAcetonitrile with 0.1% Formic acid
Flow Rate0.7 mL/min
GradientSee Table 2
Column Temperature40°C
Injection Volume5 µL

Table 2: Gradient Elution Program

Time (min)%A%B
0.0955
0.5955
2.0595
2.5595
2.6955
3.0955

Table 3: Mass Spectrometer Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Desolvation Temperature380°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 4: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)
Thioridazine371.1126.10.03
Thioridazine-d3374.1129.10.03

Method Validation Summary

The method was validated according to the European Medicines Agency (EMA) guideline on bioanalytical method validation.[8] The following parameters were assessed: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 5: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Thioridazine0.1 - 10000.1> 0.998

Table 6: Intra- and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1< 1585-115< 1585-115
Low0.3< 1585-115< 1585-115
Medium50< 1585-115< 1585-115
High800< 1585-115< 1585-115

Table 7: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low0.398 - 10993 - 110
High80098 - 10993 - 110

The results demonstrate that the method is linear, accurate, precise, and selective for the quantification of thioridazine in human plasma. The recovery was consistent and the matrix effect was negligible.[5][6]

Visualizations

G cluster_sample_prep Sample Preparation Plasma 100 µL Plasma Sample IS 10 µL Thioridazine-d3 IS Plasma->IS Vortex1 Vortex (10s) IS->Vortex1 PPT 300 µL Acetonitrile Vortex1->PPT Vortex2 Vortex (1 min) PPT->Vortex2 Centrifuge Centrifuge (10,000g, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection

Caption: Sample preparation workflow.

G cluster_lcms UPLC-MS/MS Analysis UPLC UPLC Separation (C18 Column) ESI Electrospray Ionization (Positive Mode) UPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Collision Quadrupole 2 (Collision Cell - Fragmentation) MS1->Collision MS2 Quadrupole 3 (Product Ion Selection) Collision->MS2 Detector Detector MS2->Detector Data Data Acquisition & Processing Detector->Data

Caption: UPLC-MS/MS analysis workflow.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable means for the quantitative analysis of thioridazine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of pharmacokinetic and other clinical studies.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Thioridazine and its Deuterated Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of the antipsychotic drug Thioridazine and its deuterated internal standard, Thioridazine-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a foundational method that can be adapted and validated for specific research or clinical applications.

Introduction

Thioridazine is a phenothiazine antipsychotic that has been used in the treatment of schizophrenia and psychosis. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Stable isotope-labeled internal standards, such as Thioridazine-d3, are essential for accurate and precise quantification by LC-MS/MS as they co-elute with the analyte and compensate for variations in sample preparation and instrument response.

Mass Spectrometry Parameters

The successful quantification of Thioridazine and its deuterated form relies on the selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode. The following table summarizes the key mass spectrometry parameters for the analysis.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Thioridazine371.1126.1Positive
Thioridazine-d3374.1129.1Positive
Table 1: Multiple Reaction Monitoring (MRM) parameters for Thioridazine and Thioridazine-d3.[1][2]

Note: While specific collision energy and cone/declustering potential values are instrument-dependent and require optimization, published methods indicate that these parameters are critical for achieving the desired sensitivity and specificity. It is recommended to perform a compound optimization experiment on the specific mass spectrometer being used to determine the optimal values.

Experimental Protocols

This section details a typical experimental workflow for the analysis of Thioridazine in a biological matrix such as plasma or serum.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Thioridazine from plasma or serum samples.

  • Aliquoting: Transfer 100 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of Thioridazine-d3 working solution to each sample, except for the blank matrix samples.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

  • Injection: Inject a suitable volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography

A reversed-phase chromatographic separation is typically employed to separate Thioridazine from other matrix components.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A typical gradient might be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Suggested Liquid Chromatography parameters for the analysis of Thioridazine.

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode, monitoring the MRM transitions specified in Table 1.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument (typically 3-5 kV)
Source Temperature Optimized for the specific instrument (typically 120-150°C)
Desolvation Gas Flow Optimized for the specific instrument
Cone Gas Flow Optimized for the specific instrument
Collision Gas Argon

Table 3: General Mass Spectrometry settings for the analysis of Thioridazine.

Signaling Pathway

Thioridazine primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors. However, it also interacts with other receptors and signaling pathways, contributing to its overall pharmacological profile. The following diagram illustrates a simplified overview of the primary signaling pathway affected by Thioridazine.

Thioridazine_Signaling_Pathway Thioridazine Thioridazine D2R Dopamine D2 Receptor Thioridazine->D2R Antagonism PI3K_Akt PI3K/Akt Pathway Thioridazine->PI3K_Akt Inhibition AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Signaling & Neuronal Response PKA->Downstream Phosphorylation PI3K_Akt->Downstream Regulation

Caption: Simplified signaling pathway of Thioridazine.

Data Analysis and Interpretation

The quantification of Thioridazine is achieved by calculating the peak area ratio of the analyte to its deuterated internal standard (Thioridazine/Thioridazine-d3). A calibration curve is constructed by plotting the peak area ratios of known standards against their corresponding concentrations. The concentration of Thioridazine in unknown samples is then determined by interpolating their peak area ratios from the calibration curve. The use of a deuterated internal standard helps to correct for matrix effects and variations in extraction efficiency, leading to more accurate and precise results.

References

Troubleshooting & Optimization

Addressing matrix effects in Thioridazine quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Thioridazine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Thioridazine quantification?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of Thioridazine from biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins can cause these effects.[1] This interference can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of your results.[3][4]

Q2: I am observing significant ion suppression in my Thioridazine analysis. What are the likely causes?

A2: The most common causes of ion suppression in bioanalytical LC-MS methods are late-eluting endogenous compounds from the sample matrix, particularly phospholipids.[4][5][6] Phospholipids are abundant in plasma and serum and can co-elute with Thioridazine, interfering with its ionization in the MS source.[6][7][8] Other potential sources include salts, proteins that were not sufficiently removed during sample preparation, and exogenous substances like anticoagulants or co-administered drugs.[1]

Q3: How can I assess whether matrix effects are impacting my assay?

A3: There are two primary methods to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][9] A solution of Thioridazine is continuously infused into the MS detector post-column, while a blank, extracted matrix sample is injected onto the LC system.[9] Dips or rises in the baseline signal indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.[9]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects.[1] The response of Thioridazine spiked into a blank, extracted matrix is compared to the response of Thioridazine in a neat (pure) solvent at the same concentration.[1] The ratio of these responses is the Matrix Factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1] Ideally, the MF should be between 0.8 and 1.2.

Q4: What are the best strategies to mitigate matrix effects for Thioridazine analysis?

A4: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. While simple protein precipitation is fast, it may not adequately remove phospholipids.[2][7] More rigorous techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates/cartridges can produce cleaner extracts.[5][7][8][10]

  • Improve Chromatographic Separation: Modifying your LC method to chromatographically separate Thioridazine from co-eluting matrix components is a crucial step.[3][11] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is one of the most effective ways to compensate for matrix effects.[3][12] A SIL-IS, such as Thioridazine-d3, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[13][14][15] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.[13]

  • Change Ionization Mode: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[16][17][18] If your instrumentation allows, testing APCI could be a viable option.[1][17]

Q5: I'm using protein precipitation for my sample preparation. Are there ways to improve it to reduce matrix effects?

A5: Yes. While protein precipitation is a cruder cleanup method, its effectiveness can be optimized. Acetonitrile is often more effective than methanol at precipitating proteins and may result in a cleaner supernatant with higher analyte recovery.[19] However, even with optimized protein precipitation, significant levels of phospholipids are likely to remain in the extract.[7] For this reason, subsequent cleanup steps like phospholipid removal plates are highly recommended.[5][6][10]

Q6: Where can I find a validated LC-MS/MS method for Thioridazine that accounts for matrix effects?

A6: A validated UHPLC-MS/MS method for the simultaneous quantification of Thioridazine and its metabolites in rat plasma has been published.[20][15] This method utilizes protein precipitation with a Thioridazine-d3 internal standard. The authors reported no significant matrix effect, with values ranging from 93% to 110%, demonstrating the success of this approach.[20][15]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) for Thioridazine Co-eluting matrix components interfering with chromatography.1. Improve sample cleanup using SPE or phospholipid removal plates. 2. Optimize the LC gradient to better separate Thioridazine from interferences. 3. Consider potential interactions with metal components in the HPLC system; a metal-free column might help for certain compounds.[21]
Inconsistent Results (Poor Precision and Accuracy) Variable ion suppression or enhancement between samples.1. Implement a stable isotope-labeled internal standard (e.g., Thioridazine-d3).[20][14][15] 2. Improve the robustness of the sample preparation method to ensure consistent removal of matrix components.
Low Signal Intensity / Poor Sensitivity Significant ion suppression.1. Conduct a post-column infusion experiment to identify the region of ion suppression. 2. Adjust chromatography to move the Thioridazine peak away from the suppression zone. 3. Employ a more effective sample cleanup method (LLE, SPE, or phospholipid removal).[4]
Gradual Decrease in Signal Over a Batch of Injections Buildup of matrix components (e.g., phospholipids) on the analytical column and in the MS source.[8]1. Incorporate a column wash step at the end of each injection. 2. Use a guard column to protect the analytical column. 3. Implement a more thorough sample cleanup to remove phospholipids before injection.[7][8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Blank Matrix Extract: Process at least six different lots of blank biological matrix (e.g., plasma) using your final, optimized sample preparation method.

  • Prepare Post-Spiked Samples (Set A): To the extracted blank matrix from each lot, add Thioridazine at low and high concentration levels (corresponding to your LQC and HQC).

  • Prepare Neat Solution Samples (Set B): Prepare solutions of Thioridazine in the final mobile phase composition (neat solvent) at the same low and high concentrations.

  • Analysis: Analyze both sets of samples by LC-MS.

  • Calculation: Calculate the Matrix Factor (MF) for each lot at each concentration level:

    • MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)

  • Evaluation: An MF between 0.8 and 1.2 generally indicates an acceptable level of matrix effect. The coefficient of variation (%CV) of the MF across the different lots should be less than 15%.

Protocol 2: Sample Preparation using Phospholipid Removal Plates
  • Protein Precipitation: In a 96-well collection plate, add 300 µL of cold acetonitrile containing the internal standard (e.g., Thioridazine-d3) to 100 µL of plasma sample.

  • Mixing: Mix thoroughly (e.g., vortex for 1-2 minutes).

  • Phospholipid Removal: Place a phospholipid removal 96-well plate on top of a clean collection plate. Transfer the supernatant from the protein precipitation step to the phospholipid removal plate.

  • Filtration: Apply a vacuum or positive pressure to draw the sample through the phospholipid removal sorbent into the clean collection plate.

  • Evaporation and Reconstitution (Optional): The resulting filtrate can be evaporated to dryness and reconstituted in the mobile phase to increase concentration.

  • Analysis: The sample is now ready for injection into the LC-MS system.

Visual Guides

G cluster_0 Matrix Effect Troubleshooting Workflow A Poor/Inconsistent Quantification Results B Assess Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Effect Significant? B->C D Optimize Sample Preparation C->D Yes I Proceed with Analysis C->I No E Improve Chromatographic Separation D->E F Implement Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G Re-evaluate Matrix Effect F->G G->C H Method Validated I->H

Caption: A logical workflow for identifying and mitigating matrix effects.

G cluster_1 Sample Preparation Method Comparison cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) A Plasma Sample B Add Acetonitrile + IS A->B E Condition & Equilibrate Cartridge A->E C Vortex & Centrifuge B->C D Inject Supernatant (High Phospholipids) C->D F Load Sample E->F G Wash F->G H Elute G->H I Inject Eluate (Low Phospholipids) H->I

Caption: Comparison of two common sample preparation workflows.

References

Potential for isotopic exchange in Thioridazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential for isotopic exchange in Thioridazine-d3 Hydrochloride. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the isotopic integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and should I be concerned about it with this compound?

A1: Isotopic exchange is a chemical reaction where a deuterium atom (D) on a labeled compound is replaced by a hydrogen atom (H) from the surrounding environment, such as a solvent.[1][2] For this compound, the deuterium atoms are located on a methyl group attached to a nitrogen atom, forming stable carbon-deuterium (C-D) bonds.[3] These aliphatic C-D bonds are generally considered non-exchangeable under typical analytical and storage conditions, making the risk of isotopic exchange low.[1]

Q2: Where are the deuterium atoms located on the this compound molecule?

A2: The three deuterium atoms are located on the methyl group attached to the piperidine ring nitrogen. The formal name is 10-(2-(1-(methyl-d3)piperidin-2-yl)ethyl)-2-(methylthio)-10H-phenothiazine, monohydrochloride.[3] This specific labeling on a carbon atom contributes to its high isotopic stability.

Diagram of Thioridazine-d3 Structure and Label Position

G start Observation: High M+0 signal for Thioridazine in M+3 (Thioridazine-d3) sample check_cert Step 1: Check Certificate of Analysis for isotopic purity. start->check_cert is_impure Is isotopic purity below expectation? check_cert->is_impure analyze_blank Step 2: Analyze Solvent Blank and Matrix Blank is_impure->analyze_blank No res_impure Conclusion: Issue is isotopic impurity of the standard. Solution: Source higher purity standard or mathematically correct if validated. is_impure->res_impure Yes is_contaminated Is M+0 signal present in blanks? analyze_blank->is_contaminated optimize_ms Step 3: Optimize MS Source Conditions (e.g., lower temp) is_contaminated->optimize_ms No res_contam Conclusion: Issue is contamination. Solution: Use fresh, high-purity solvents; clean autosampler and LC system. is_contaminated->res_contam Yes is_in_source Does M+0 signal decrease with optimization? optimize_ms->is_in_source stability_study Step 4: Perform Stability Study (see Protocol 1) is_in_source->stability_study No res_in_source Conclusion: In-source fragmentation or exchange. Solution: Use optimized (gentler) source conditions for analysis. is_in_source->res_in_source Yes is_unstable Does M+0 signal increase over time/under stress? stability_study->is_unstable res_exchange Conclusion: True isotopic exchange is occurring. Solution: Re-evaluate sample prep and analysis conditions (pH, temp). is_unstable->res_exchange Yes res_ok No issue found or resolved by previous steps. is_unstable->res_ok No

References

Strategies to improve peak shape of Thioridazine in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to achieving optimal peak shape for Thioridazine in chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a good chromatographic peak shape for Thioridazine often challenging?

A1: Thioridazine is a basic compound. In reversed-phase chromatography using silica-based columns, its basic functional groups can interact strongly with residual acidic silanol groups (Si-OH) on the stationary phase surface.[1][2][3] This secondary interaction, in addition to the primary hydrophobic retention mechanism, leads to a common peak shape distortion known as peak tailing.[2]

Q2: What is peak tailing and how is it measured?

A2: Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[4] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. Tailing indicates undesirable interactions between the analyte and the stationary phase.[3][5] It is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 represents a perfectly symmetrical peak. Values greater than 1.2 are generally considered tailing, and values above 2.0 can be unacceptable for methods requiring high precision.[5]

Q3: What are the primary causes of peak tailing for Thioridazine?

A3: The most common causes include:

  • Secondary Silanol Interactions: Strong ionic interactions between the protonated (positively charged) Thioridazine molecule and ionized (negatively charged) silanol groups on the silica packing.[2][6]

  • Inappropriate Mobile Phase pH: A mobile phase pH that is too high can increase the ionization of silanol groups, exacerbating tailing.[1][2] Conversely, if the pH is too close to the analyte's pKa, both ionized and unionized forms may exist, leading to peak distortion.[7]

  • Column Issues: Degradation of an old column, use of a column with highly active silanol sites (e.g., older Type A silica), or physical deformation of the column bed can all cause tailing.[3][5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][8]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector cell can cause band broadening and tailing.[5][9]

Troubleshooting Guide

Q4: My Thioridazine peak is tailing. What is the first and most effective parameter to adjust?

A4: The first and most powerful parameter to adjust is the mobile phase pH . Since Thioridazine is a basic compound, its interaction with acidic silanols is the primary cause of tailing. By lowering the mobile phase pH, you can suppress the ionization of the silanol groups.[2]

Solution: Adjust the mobile phase to a low pH, typically between pH 2.5 and 3.5 .[10][11] This ensures the silanol groups remain protonated (Si-OH) and neutral, minimizing the strong secondary ionic interactions that cause tailing.[2][6] Buffers like phosphate or acids like formic acid and trifluoroacetic acid (TFA) are commonly used for this purpose.[6][10]

Q5: I've lowered the mobile phase pH, but the peak shape is still not optimal. What are my next steps?

A5: If pH adjustment alone is insufficient, you can employ several other mobile phase and column strategies.

Solutions:

  • Add a Competing Base: Introduce a small concentration (e.g., 5-20 mM) of a basic additive like triethylamine (TEA) into the mobile phase.[4][10] TEA acts as a "silanol suppressor" by preferentially interacting with the active silanol sites, effectively masking them from the Thioridazine analyte.[10]

  • Use an Ion-Pairing Reagent: Reagents like trifluoroacetic acid (TFA) not only lower the pH but also form a neutral ion-pair with the positively charged Thioridazine. This can improve peak shape but may cause ion suppression if using an MS detector.[6][12]

  • Evaluate Your Column: Modern, high-purity "Type B" silica columns that are densely bonded and well end-capped have significantly fewer and less active residual silanol groups, which dramatically improves peak shape for basic compounds.[1][4][13] If you are using an older column, switching to a modern equivalent can resolve the issue.[13]

  • Consider a Different Stationary Phase: A C8 column is less retentive than a C18 and may provide better results.[13] Alternatively, phases with different chemistry, such as phenyl-bonded phases, can offer different selectivity and reduce unwanted interactions.[14]

Q6: All the peaks in my chromatogram are tailing, not just Thioridazine. What does this indicate?

A6: If all peaks are tailing, the issue is likely a physical or system-level problem rather than a chemical interaction specific to one analyte.[8]

Solutions:

  • Check for Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak distortion for all compounds.[3] Try reversing and flushing the column (if the manufacturer allows) or replacing it with a new one to diagnose the problem.[3]

  • Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter.[9] Check all fittings to make sure they are properly connected and not contributing dead volume.[9]

  • Review Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.[8][15] Ideally, dissolve your sample in the mobile phase itself.[15]

Data Presentation

Table 1: Mobile Phase Strategies to Mitigate Peak Tailing for Basic Analytes

StrategyAdditive/ConditionTypical Concentration/RangeMechanism of Action
pH Control (Silanol Suppression) Phosphate Buffer, Formic Acid, TFApH 2.5 - 3.5Neutralizes acidic silanol groups (Si-OH), preventing ionic interaction with the protonated basic analyte.[2][6][10]
Competing Base (Silanol Masking) Triethylamine (TEA)5 - 20 mMThe competing base preferentially adsorbs to active silanol sites, masking them from the analyte.[10][11]
Ion Pairing Trifluoroacetic Acid (TFA)0.05% - 0.1%Forms a neutral ion-pair with the charged analyte, improving hydrophobic retention and minimizing silanol interaction.[6][12]
High pH (Analyte Suppression) Ammonium Hydroxide, High pH BufferspH > 10Neutralizes the basic analyte, reducing its charge and interaction with ionized silanols. Requires a pH-stable column (e.g., hybrid particle).[6][11]

Table 2: Example Chromatographic Conditions for Thioridazine Analysis

ParameterCondition 1Condition 2Condition 3
Column Diamonsil C18 (150 mm x 4.6 mm, 5 µm)[16]Reversed-phase C18 UPLC column[17]Beta-cyclodextrin bonded stationary phase[18]
Mobile Phase Acetonitrile:Water:Triethylamine (850:150:1)[16]A: 10 mM Ammonium Acetate in WaterB: 0.1% Formic Acid in Acetonitrile[17]0.05 M Phosphate Buffer (pH 6.5):Acetonitrile (50:50)[18]
Flow Rate 1.0 mL/min[16]0.7 mL/min[17]Not Specified
Detection UV at 264 nm[16]MS/MS (Positive Ion Mode)[17]Not Specified
Temperature 40 °C[16]Not SpecifiedNot Specified

Experimental Protocols

Protocol: Systematic Approach to Optimizing Mobile Phase pH

This protocol outlines a systematic approach to determine the optimal mobile phase pH for improving Thioridazine peak shape.

  • Column Selection: Begin with a modern, end-capped C18 or C8 column from a reputable manufacturer.

  • Initial Mobile Phase Preparation:

    • Prepare an aqueous buffer, such as 10-20 mM potassium phosphate.[10]

    • Prepare your organic mobile phase, typically acetonitrile or methanol.

  • pH Adjustment and Testing (Low pH Range):

    • Create a mobile phase composition (e.g., 50:50 Acetonitrile:Buffer).

    • Adjust the pH of the aqueous buffer component to ~3.5 using phosphoric acid.

    • Equilibrate the column with the mobile phase and inject a Thioridazine standard.

    • Analyze the peak shape (Asymmetry Factor).

    • Repeat the process, lowering the pH in 0.2-0.3 unit increments (e.g., to pH 3.2, 3.0, 2.8, 2.5).

    • Plot the Asymmetry Factor against pH to identify the optimal value that provides the most symmetrical peak.

  • Evaluation of Additives (If Necessary):

    • If tailing persists at the optimal low pH, prepare a new mobile phase at that pH and add a low concentration of a competing base (e.g., 10 mM TEA).

    • Equilibrate the system and re-inject the standard to observe the effect on peak shape.

  • Final Optimization: Once an acceptable peak shape is achieved, further optimize the organic modifier concentration to adjust retention time as needed.

Visualizations

G start Peak Tailing Observed for Thioridazine q1 Are ALL peaks tailing? start->q1 sys_issue Suspect System/Physical Issue q1->sys_issue Yes chem_issue Suspect Chemical Interaction (Analyte-Specific) q1->chem_issue No check_dead_vol Check for dead volume (fittings, tubing) sys_issue->check_dead_vol check_column_bed Check column bed (voids, blocked frit) sys_issue->check_column_bed replace_column Replace column check_column_bed->replace_column adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 chem_issue->adjust_ph q2 Is peak shape acceptable? adjust_ph->q2 add_modifier Add Mobile Phase Modifier q2->add_modifier No end Peak Shape Optimized q2->end Yes use_tea Add Competing Base (e.g., TEA) add_modifier->use_tea use_new_column Use modern end-capped or different phase column add_modifier->use_new_column use_tea->end use_new_column->end

Caption: Troubleshooting decision tree for Thioridazine peak tailing.

G start Initial Method Setup select_column 1. Select Column (Modern, End-Capped C18/C8) start->select_column select_mobile_phase 2. Select Mobile Phase (ACN/MeOH with Buffer) select_column->select_mobile_phase optimize_ph 3. Optimize Mobile Phase pH (Target pH 2.5-3.5 for peak shape) select_mobile_phase->optimize_ph optimize_organic 4. Optimize Organic % (Adjust retention time) optimize_ph->optimize_organic check_additives 5. Evaluate Additives (if needed) (e.g., TEA for further improvement) optimize_organic->check_additives validate 6. Method Validation (Robustness, Reproducibility) check_additives->validate end Final Method validate->end

Caption: Workflow for Thioridazine HPLC method development.

References

Investigating low recovery of Thioridazine-d3 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thioridazine-d3 Internal Standard

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the low recovery of Thioridazine-d3 internal standard during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is Thioridazine-d3 and why is it used as an internal standard?

Thioridazine-d3 is a stable isotope-labeled version of Thioridazine. It is an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically identical to the analyte (Thioridazine) but has a different mass, it can be distinguished by the mass spectrometer.[1] Using a stable isotope-labeled internal standard helps to normalize variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the results.[1][2]

Q2: What are the key chemical properties of Thioridazine that are relevant for its analysis?

Thioridazine is a phenothiazine derivative.[3] It is known to be sensitive to light, especially in acidic media, which can cause degradation.[4] It is also susceptible to oxidation.[4] Thioridazine is soluble in solvents like alcohol and chloroform but is insoluble in water.[3] These properties are critical to consider when developing extraction and analysis methods.

Q3: How should Thioridazine-d3 stock solutions be prepared and stored?

To ensure maximum stability, Thioridazine-d3 powder should be stored in a tightly sealed container, protected from light.[5] Stock solutions are best prepared by dissolving the compound in a suitable organic solvent such as methanol, ethanol, or DMSO. These solutions should be stored in aliquots at -20°C or -80°C and protected from light to prevent degradation.[5]

Troubleshooting Guide: Low Recovery of Thioridazine-d3

Low recovery of the internal standard is a critical issue as it can compromise the reliability of the entire analytical method.[2] This guide provides a systematic approach to identifying and resolving the root cause of this problem.

Initial Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low internal standard recovery.

G start Low Thioridazine-d3 Recovery Observed check_solution Verify IS Stock & Working Solutions (Concentration, Degradation) start->check_solution solution_ok IS Solution OK? check_solution->solution_ok check_prep Investigate Sample Preparation (Extraction, pH, Solvents) prep_ok Recovery Improved? check_prep->prep_ok check_lcms Evaluate LC-MS/MS System (Column, Mobile Phase, MS Parameters) lcms_ok Signal Improved? check_lcms->lcms_ok check_matrix Assess Matrix Effects (Ion Suppression/Enhancement) matrix_ok Matrix Effects Mitigated? check_matrix->matrix_ok solution_ok->check_prep Yes prepare_new Prepare Fresh IS Solutions solution_ok->prepare_new No prep_ok->check_lcms Yes optimize_prep Optimize Extraction Protocol prep_ok->optimize_prep No lcms_ok->check_matrix Yes optimize_lcms Optimize LC-MS/MS Method lcms_ok->optimize_lcms No cleanup Improve Sample Cleanup matrix_ok->cleanup No end Problem Resolved matrix_ok->end Yes prepare_new->check_solution optimize_prep->check_prep optimize_lcms->check_lcms cleanup->check_matrix

Caption: A step-by-step workflow for diagnosing low internal standard recovery.

Q2: Could my Thioridazine-d3 stock or working solution be the problem?

Yes, this is a common and critical point of failure.

  • Possible Causes:

    • Degradation: Thioridazine is known to be sensitive to light and can degrade, especially in acidic conditions.[4] Improper storage or repeated freeze-thaw cycles can compromise the integrity of the solution.

    • Incorrect Concentration: Errors during preparation, solvent evaporation, or improper dilution can lead to a lower-than-expected concentration.[6]

    • Adsorption: The compound may adsorb to the surface of storage containers, especially if stored in certain types of plastic at low concentrations.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of Thioridazine-d3 from the original powder.

    • Prepare new working solutions from the fresh stock.

    • Analyze the new working solution directly (without sample matrix) and compare its response to the old solution. A significant difference in signal intensity suggests the old solution was degraded or prepared incorrectly.

    • Verify Storage Conditions: Ensure all solutions are stored in amber vials or otherwise protected from light, and at appropriate temperatures (-20°C or below).[5]

Q3: How can my sample preparation method lead to low Thioridazine-d3 recovery?

Sample preparation is a multi-step process where analyte loss can frequently occur.[7]

  • Possible Causes:

    • Inefficient Extraction: The choice of extraction solvent and pH is crucial. If the polarity of the solvent does not match that of Thioridazine-d3, or if the pH is not optimal for its chemical form, extraction from the sample matrix will be incomplete.[8]

    • Degradation During Preparation: Exposure to light or acidic conditions during the extraction process can degrade the internal standard.[4]

    • Loss During Evaporation/Reconstitution: If an evaporation step is used, volatile compounds can be lost. During reconstitution, if the internal standard is not fully redissolved, its concentration in the final extract will be low.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Test different solvents or solvent mixtures with varying polarities (e.g., hexane, methyl-tert-butyl ether (MTBE), ethyl acetate, acetonitrile) to find the one that provides the best recovery.[8]

    • Adjust pH: Thioridazine is a basic compound. Adjusting the sample pH to a basic value (e.g., pH 9-10) before a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can improve recovery by ensuring it is in its neutral, more organic-soluble form.

    • Protect from Light: Perform all sample preparation steps under yellow light or in amber-colored tubes to prevent photodegradation.[4][5]

    • Evaluate SPE Cartridges: If using SPE, ensure the chosen cartridge type (e.g., C18, mixed-mode cation exchange) and the wash/elution solvents are appropriate for Thioridazine.

Extraction Method Principle Potential Impact on Thioridazine-d3 Recovery Optimization Tip
Protein Precipitation (PPT) Protein removal using an organic solvent (e.g., acetonitrile, methanol).Fast and simple, but can result in significant matrix effects and may not be sufficient for complete extraction from highly protein-bound drugs.Test different precipitation solvents and ratios. Ensure thorough vortexing and centrifugation.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids based on solubility.Can provide cleaner extracts than PPT. Recovery is highly dependent on solvent choice and pH.[9]Adjust sample pH to >9. Use a water-immiscible organic solvent like MTBE or ethyl acetate.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and selectively eluted.Can produce very clean extracts, minimizing matrix effects. Recovery depends on correct sorbent and solvent selection.Use a mixed-mode cation exchange (MCX) sorbent for basic drugs. Optimize wash and elution steps.
Q4: Could the issue be with my LC-MS/MS parameters?

Yes, even with a good sample extract, suboptimal analytical parameters can lead to a poor signal.

  • Possible Causes:

    • Poor Ionization: The settings for the mass spectrometer's ion source (e.g., capillary voltage, gas flow, temperature) may not be optimized for Thioridazine-d3.[10]

    • Incorrect Mobile Phase: The pH of the mobile phase can affect chromatographic peak shape and ionization efficiency. Using non-volatile buffers like phosphate can suppress the MS signal.[10]

    • Suboptimal Chromatography: Poor peak shape, excessive peak width, or co-elution with interfering substances from the matrix can reduce the signal-to-noise ratio and apparent recovery.

  • Troubleshooting Steps:

    • Optimize MS Source Conditions: Infuse a standard solution of Thioridazine-d3 directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.[11]

    • Optimize Mobile Phase: Test mobile phases with different pH values. For basic compounds like Thioridazine, a mobile phase with a low pH (e.g., using formic acid) often yields good peak shape and positive mode ionization. An alternative is a high pH mobile phase (e.g., using ammonium hydroxide).

    • Check the Analytical Column: Ensure the column is not degraded or clogged. A pre-column guard can help extend its life.

    • Review MRM Transitions: Confirm that you are using the optimal and most intense precursor-to-product ion transition for Thioridazine-d3.

Q5: How do I know if matrix effects are causing the low recovery?

Matrix effects occur when components in the sample matrix (e.g., salts, lipids, proteins) co-elute with the analyte and interfere with its ionization in the MS source, causing either suppression or enhancement of the signal.[2][7] Since the internal standard is added to the sample, it is also subject to these effects.

  • Troubleshooting Steps:

    • Perform a Post-Extraction Spike Experiment: This is the standard method to evaluate matrix effects.[12] (See protocol below).

    • Improve Sample Cleanup: If significant matrix effects are observed, a more rigorous sample preparation method (e.g., switching from protein precipitation to SPE) is needed to remove the interfering components.

    • Modify Chromatography: Adjust the LC gradient to better separate Thioridazine-d3 from the region where matrix components elute.[6]

G cluster_0 Set A: Pre-Spike (Recovery) cluster_1 Set B: Post-Spike (Matrix Effect) cluster_2 Set C: Neat Solution A1 Blank Matrix A2 Spike with IS A1->A2 A3 Extract A2->A3 A4 Analyze A3->A4 Result_Rec Recovery (%) = (Peak Area A / Peak Area B) * 100 A4->Result_Rec B1 Blank Matrix B2 Extract B1->B2 B3 Spike with IS B2->B3 B4 Analyze B3->B4 B4->Result_Rec Result_ME Matrix Effect (%) = (Peak Area B / Peak Area C) * 100 B4->Result_ME C1 Reconstitution Solvent C2 Spike with IS C1->C2 C3 Analyze C2->C3 C3->Result_ME

Caption: Experimental workflow for calculating recovery and matrix effects.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.

Materials:

  • Blank matrix (e.g., plasma, urine) from at least 6 different sources.

  • Thioridazine-d3 working solution.

  • Reconstitution solvent (typically the initial mobile phase).

  • All necessary sample preparation reagents and equipment.

Procedure:

  • Prepare Set 1 (Post-Extraction Spike):

    • Take a known volume of blank matrix.

    • Perform the complete extraction procedure (e.g., PPT, LLE, or SPE).

    • After the final evaporation step (if any), spike the dried extract with a known amount of Thioridazine-d3 working solution.

    • Reconstitute the sample in the final volume of reconstitution solvent.

  • Prepare Set 2 (Neat Solution):

    • In a clean tube, place the same amount of Thioridazine-d3 working solution used in Set 1.

    • Evaporate the solvent (if the working solution solvent is different from the reconstitution solvent).

    • Reconstitute in the same final volume of reconstitution solvent.

  • Analysis:

    • Inject and analyze both sets of samples via LC-MS/MS.

    • Record the peak area for Thioridazine-d3 in all samples.

  • Calculation:

    • Matrix Factor (MF) = (Mean Peak Area of Set 1) / (Mean Peak Area of Set 2)

    • Matrix Effect (%) = (1 - MF) * 100

    • A value close to 0% indicates no matrix effect. A positive value indicates ion suppression, and a negative value indicates ion enhancement.[7][12]

Protocol 2: Assessment of Thioridazine-d3 Stability

Objective: To determine if the internal standard is degrading during sample processing or storage.

Materials:

  • Blank matrix.

  • Thioridazine-d3 working solution.

  • All necessary sample preparation reagents.

Procedure:

  • Prepare "Time Zero" Samples:

    • Spike blank matrix with Thioridazine-d3.

    • Immediately perform the sample extraction procedure and analyze the samples. This is your baseline response.

  • Prepare "Bench-Top Stability" Samples:

    • Spike blank matrix with Thioridazine-d3.

    • Let the samples sit on the lab bench at room temperature for a duration that mimics your longest anticipated sample preparation time (e.g., 4 hours).

    • After the incubation period, extract and analyze the samples.

  • Prepare "Autosampler Stability" Samples:

    • Spike blank matrix with Thioridazine-d3 and perform the extraction.

    • Place the final extracts in the autosampler and let them sit for the maximum expected run time (e.g., 24 hours).

    • Re-inject and analyze the samples.

  • Analysis and Comparison:

    • Compare the mean peak area of the stability samples to the "Time Zero" samples. A significant decrease (>15%) in peak area indicates degradation.[5]

    • If degradation is observed, protective measures such as working under reduced light or on ice should be implemented.[4]

References

Optimization of LC gradient for separating Thioridazine and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Liquid Chromatography (LC) gradient methods for the separation of Thioridazine and its metabolites. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed troubleshooting advice and frequently asked questions to assist in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Thioridazine, and why is their separation challenging?

A1: The primary metabolites of Thioridazine include Mesoridazine (thioridazine-2-sulfoxide), Sulforidazine (thioridazine-2-sulfone), and thioridazine-5-sulfoxide.[1][2][3] The separation is challenging due to the structural similarities between the parent drug and these metabolites. As they often differ by only a single oxidation site, their polarity and chromatographic behavior are very similar, necessitating a highly optimized LC gradient for effective resolution.

Q2: What are the recommended initial conditions for developing an LC gradient method for Thioridazine and its metabolites?

A2: For initial method development, a reversed-phase approach is recommended. A C18 column is a suitable starting point, as it has been successfully used for the separation of Thioridazine and its metabolites.[1][2] Below are suggested starting conditions:

ParameterRecommendationRationale
Column Reversed-phase C18, UHPLC/HPLCProvides good retention and selectivity for the analytes.[1][2]
Mobile Phase A 0.1% Formic Acid in Water or 10-mM Ammonium Acetate in WaterAcidified mobile phase promotes better peak shape and ionization for MS detection.[1][2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.[1][2]
Initial Gradient Start with a low percentage of Mobile Phase B (e.g., 5-10%)Ensures retention of all compounds on the column at the start of the run.[4]
Scouting Gradient Linear gradient from 5-10% B to 95% B over 20 minutesHelps to determine the elution profile of Thioridazine and its metabolites.[4][5]
Flow Rate 0.4 - 0.7 mL/min (for 2.1 - 4.6 mm ID columns)Adjust based on column dimensions to maintain optimal performance.[1][2]
Column Temperature 30 - 40 °CCan improve peak shape and reduce viscosity.

Q3: My peak shapes are poor (tailing or fronting). What are the likely causes and solutions?

A3: Poor peak shape can be caused by several factors:

  • Secondary Interactions: Silanol groups on the silica backbone of the column can interact with basic compounds like Thioridazine. Using a mobile phase with a low pH (e.g., with formic acid) can suppress this interaction.[6]

  • Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, peak fronting can occur. It is best to dissolve the sample in the initial mobile phase composition.[5]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[5]

  • Column Contamination or Degradation: If the problem persists, the column may be contaminated or have a void. Flushing with a strong solvent or replacing the column may be necessary.[7]

Q4: I am observing inconsistent retention times. What should I check?

A4: Inconsistent retention times are often due to issues with the HPLC system or mobile phase preparation.[8]

  • System Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be needed.[8]

  • Mobile Phase Preparation: Inaccuracies in mobile phase composition can lead to shifts in retention time. Ensure accurate measurement and proper mixing. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[6]

  • Pump Performance: Leaks, faulty check valves, or trapped air bubbles in the pump can cause flow rate fluctuations, leading to retention time variability.[7]

  • Temperature Fluctuations: Ensure a stable column temperature by using a column oven.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Action(s)
Poor resolution between Thioridazine and a metabolite Gradient is too steep: The organic content of the mobile phase is increasing too quickly, not allowing for sufficient interaction with the stationary phase.Decrease the gradient slope in the region where the compounds of interest elute. A shallower gradient over a longer time will improve separation.[9]
Inappropriate mobile phase: The chosen mobile phase may not provide enough selectivity.Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase.[5]
Column choice: The stationary phase may not be optimal for this separation.Consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to introduce different separation mechanisms.[5]
Low signal intensity for metabolites Low concentration in the sample: Metabolites are often present at much lower concentrations than the parent drug.Increase the sample concentration or injection volume (be mindful of potential column overload).[5]
Suboptimal detection parameters: MS parameters may not be optimized for the metabolites.Perform infusion experiments for each metabolite to optimize MS parameters such as collision energy and fragmentor voltage.
High backpressure Column or frit blockage: Particulates from the sample or mobile phase may have clogged the column inlet frit.Backflush the column. If this does not resolve the issue, the frit may need to be replaced.[10]
Mobile phase precipitation: Buffer salts may precipitate if the organic content of the mobile phase becomes too high.Ensure the buffer concentration is compatible with the highest organic percentage in your gradient.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Thioridazine and its Metabolites

This protocol is based on a validated method for the simultaneous quantification of Thioridazine and its metabolites.[1][2]

  • Sample Preparation:

    • Perform protein precipitation by adding acetonitrile to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Filter the supernatant before injection.

  • LC System and Conditions:

    • Column: Reversed-phase C18 UHPLC column.[1][2]

    • Mobile Phase A: 10-mM ammonium acetate in water.[1][2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1][2]

    • Flow Rate: 0.7 mL/min.[1][2]

    • Gradient: A linear gradient should be optimized to ensure separation of all analytes. A starting point could be a linear gradient from 10% to 90% B over 10 minutes.

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[1][2]

    • The precursor-product ion transitions are listed in the table below.

Quantitative Data

Table 1: LC-MS/MS Parameters for Thioridazine and its Metabolites [1][2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Thioridazine371.1126.1
Mesoridazine (thioridazine-5-sulfoxide)387.2126.1
Sulforidazine (thioridazine-2-sulfone)403.1126.1
Thioridazine-d3 (Internal Standard)374.1129.1

Mandatory Visualization

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the optimization of an LC gradient for separating Thioridazine and its metabolites.

G cluster_0 Start: Assess Initial Chromatogram cluster_1 Resolution Issues cluster_2 Peak Shape Issues cluster_3 Retention Time Issues start Poor Separation or Peak Shape? poor_resolution Poor Resolution start->poor_resolution Yes peak_shape Peak Tailing / Fronting start->peak_shape Yes rt_shift Inconsistent Retention Times start->rt_shift Yes shallow_gradient Decrease Gradient Slope poor_resolution->shallow_gradient change_solvent Try Different Organic Solvent (e.g., Methanol) shallow_gradient->change_solvent If still poor change_column Change Column Chemistry (e.g., Phenyl-Hexyl) change_solvent->change_column If still poor end_node Optimized Method change_column->end_node check_pH Check Mobile Phase pH (suppress silanol interactions) peak_shape->check_pH check_sample_solvent Check Sample Solvent (dissolve in initial mobile phase) check_pH->check_sample_solvent If tailing persists reduce_load Reduce Sample Concentration or Injection Volume check_sample_solvent->reduce_load If fronting persists reduce_load->end_node check_equilibration Increase Column Equilibration Time rt_shift->check_equilibration check_pump Check Pump for Leaks / Air Bubbles check_equilibration->check_pump check_mp Verify Mobile Phase Preparation check_pump->check_mp check_mp->end_node

Caption: Troubleshooting workflow for LC gradient optimization.

References

Troubleshooting signal instability of Thioridazine-d3 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal instability with Thioridazine-d3 in mass spectrometry assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing erratic and low signal intensity for our internal standard, Thioridazine-d3. What are the common causes?

Signal instability with deuterated internal standards like Thioridazine-d3 can stem from several factors. The most common culprits include:

  • Ion Suppression: This is a major cause of signal variability in LC-MS analysis.[1][2] Co-eluting compounds from the sample matrix can interfere with the ionization of Thioridazine-d3 in the mass spectrometer's source, leading to a reduced signal.[3][4]

  • Matrix Effects: Beyond ion suppression, other components in the sample matrix can affect the overall analytical response. Even with a deuterated internal standard, differential matrix effects can occur.[5]

  • Poor Chromatographic Separation: If Thioridazine-d3 co-elutes with a highly concentrated matrix component, it is more likely to be affected by ion suppression.[2][4]

  • Compound Instability: Thioridazine is susceptible to degradation, primarily through oxidation and photodegradation.[6] Its deuterated analog may also be sensitive to light, pH, and temperature.[7][8]

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to poor signal intensity and high background noise.[1]

  • Suboptimal Instrument Parameters: Incorrect tuning, calibration, or source parameters can result in poor ionization efficiency and consequently, a weak signal.[1]

Q2: How can we diagnose and confirm if ion suppression is affecting our Thioridazine-d3 signal?

A systematic way to investigate ion suppression is to perform a post-column infusion experiment. This involves infusing a constant flow of Thioridazine-d3 solution directly into the mass spectrometer while injecting a blank matrix sample through the LC system. A dip in the baseline signal of Thioridazine-d3 at specific retention times indicates the elution of interfering compounds from the matrix.[3]

Q3: What are the first steps to troubleshoot poor signal intensity for Thioridazine-d3?

Start with a systematic approach to isolate the problem. The following workflow can guide your troubleshooting efforts.

G A Start: Thioridazine-d3 Signal Instability Observed B Check Instrument Performance - Tune and Calibrate MS - Run System Suitability Test A->B B->A Performance Fails C Evaluate Sample Preparation - Assess Extraction Recovery - Check for Matrix Effects B->C Instrument OK C->A Issues Found D Investigate Chromatographic Conditions - Check Peak Shape and Retention Time - Modify Gradient to Separate from Interferences C->D Sample Prep OK D->A Issues Found E Assess Compound Stability - Prepare Fresh Standards - Protect from Light and High Temperatures D->E Chromatography OK E->A Degradation Observed F Review MS Parameters - Optimize Source Conditions - Check Collision Energy and Gas Flows E->F Compound Stable F->A Suboptimal G Problem Resolved F->G Parameters Optimized

Caption: Troubleshooting workflow for Thioridazine-d3 signal instability.

Q4: We suspect our sample matrix is the issue. What are effective strategies to mitigate matrix effects and ion suppression?

Addressing matrix effects is crucial for accurate and reproducible results.[2] Here are some effective strategies:

  • Improve Sample Cleanup: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before analysis.[1]

  • Optimize Chromatography: Adjust the chromatographic method to separate Thioridazine-d3 from the regions of ion suppression.[2][9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may impact the limit of detection for the analyte.[2][4]

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.[1]

  • Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible.[4]

G cluster_source Ion Source cluster_ms Mass Spectrometer A Analyte (Thioridazine-d3) C Droplet Formation A->C B Matrix Components B->C D Ion Evaporation C->D E Reduced Analyte Ions Reaching Detector D->E Competition for ionization reduces Thioridazine-d3 signal

Caption: Mechanism of ion suppression in the mass spectrometer source.

Q5: Could the Thioridazine-d3 itself be degrading? What are its stability characteristics?

Thioridazine is known to be susceptible to degradation, particularly through oxidation and photodegradation.[6] Its major degradation pathways involve the formation of sulfoxide and sulfone metabolites.[6][7] Although deuterated standards are generally stable, it is crucial to handle them with care.

  • Light Sensitivity: Thioridazine and its metabolites can degrade under UV light.[7][8] It is advisable to use amber vials and minimize exposure to direct light.

  • Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation.[6] Avoid prolonged exposure to air and consider using antioxidants in your standards if necessary.

  • pH and Temperature: While stable across a range of temperatures and pH, extreme conditions should be avoided.[7][8] Solubility issues have been noted at higher pH levels (e.g., pH 8.5).[7][8]

G Thioridazine Thioridazine Mesoridazine Mesoridazine (Thioridazine 2-sulfoxide) Thioridazine->Mesoridazine S-Oxidation (CYP2D6) Thioridazine5SO Thioridazine 5-sulfoxide Thioridazine->Thioridazine5SO S-Oxidation (CYP1A2, CYP3A4) Sulforidazine Sulforidazine (Thioridazine 2-sulfone) Mesoridazine->Sulforidazine S-Oxidation

Caption: Metabolic and degradation pathways of Thioridazine.[6]

Quantitative Data

While optimal parameters are instrument-dependent, the following table provides a starting point for method development based on published data.

ParameterValueReference
Parent Ion (m/z) 374.2[10]
Product Ion (m/z) 129.2[10]
Collision Energy (V) 78[10]
Cone Voltage (V) 30[10]
Ionization Mode ESI+[10]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects via Post-Column Infusion

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-junction

  • Thioridazine-d3 standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix samples (e.g., extracted plasma, urine)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the LC outlet to one inlet of a tee-junction.

    • Connect the syringe pump outlet to the other inlet of the tee-junction.

    • Connect the outlet of the tee-junction to the mass spectrometer's ion source.

  • Infusion:

    • Begin infusing the Thioridazine-d3 standard solution at a constant flow rate (e.g., 10 µL/min).

    • Monitor the Thioridazine-d3 signal in the mass spectrometer to establish a stable baseline.

  • Injection:

    • Inject a prepared blank matrix sample onto the LC column.

    • Continue to monitor the Thioridazine-d3 signal throughout the chromatographic run.

  • Data Analysis:

    • Examine the infused Thioridazine-d3 signal trace.

    • A significant drop in the signal indicates ion suppression at that retention time.

    • A significant increase in the signal indicates ion enhancement.

G LC LC System (Blank Matrix Injection) Tee Tee Junction LC->Tee SyringePump Syringe Pump (Thioridazine-d3 Infusion) SyringePump->Tee MS Mass Spectrometer Tee->MS Result Monitor Signal for Suppression/Enhancement MS->Result

Caption: Experimental workflow for post-column infusion.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

Objective: To remove interfering matrix components from the sample prior to LC-MS analysis.

Materials:

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • SPE manifold

  • Sample (e.g., plasma)

  • Thioridazine-d3 internal standard

  • Methanol, Acetonitrile

  • Ammonium hydroxide

  • Formic acid

  • Deionized water

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of sample, add the Thioridazine-d3 internal standard.

    • Add 1 mL of 4% phosphoric acid and vortex.

  • Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for injection.

References

Methods to minimize ion suppression in Thioridazine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Thioridazine by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Thioridazine analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, Thioridazine, in the mass spectrometer's ion source. This leads to a decreased instrument response for Thioridazine, which can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of the analytical method.[1][2]

Q2: What are the primary sources of ion suppression in bioanalytical samples?

A2: The most common sources of ion suppression in biological matrices like plasma are endogenous components such as phospholipids, salts, and proteins.[3] Exogenous sources can include anticoagulants, dosing vehicles, and other medications administered to the subject. These components can co-elute with Thioridazine and compete for ionization, leading to a suppressed signal.

Q3: How can I detect ion suppression in my Thioridazine analysis?

A3: A common method to detect and visualize ion suppression is the post-column infusion experiment.[4] In this technique, a constant flow of a Thioridazine solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant Thioridazine signal indicates a region of ion suppression caused by eluting matrix components.

Q4: Is a specific sample preparation method recommended to avoid ion suppression for Thioridazine?

A4: A validated UHPLC-MS/MS method for the simultaneous determination of Thioridazine and its metabolites in rat plasma demonstrated that a simple protein precipitation (PPT) method can be effective.[5][6] In this study, no significant matrix effect was observed, with matrix factor values ranging from 93% to 110%.[5][6] However, for assays requiring higher sensitivity or if significant ion suppression is observed, more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are recommended as they provide cleaner extracts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Thioridazine signal intensity Ion suppression from co-eluting matrix components.1. Optimize Sample Preparation: Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner sample extract. Consider specialized phospholipid removal products.[7] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry to separate Thioridazine from the suppression zone. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[8]
Poor reproducibility of results Variable ion suppression across different samples or batches.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Thioridazine-d3) co-elutes with the analyte and experiences similar ion suppression, thus compensating for the variability and improving accuracy and precision.[5][6] 2. Thoroughly Validate the Method: Assess matrix effects using multiple lots of the biological matrix to ensure the method is rugged.
Peak shape distortion (tailing or fronting) Co-eluting interferences or matrix effects.1. Enhance Chromatographic Resolution: Adjusting the mobile phase pH can improve the peak shape of basic compounds like Thioridazine. Employing a core-shell or sub-2 µm particle column can also increase peak efficiency and resolution. 2. Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to ensure optimal and stable ionization.
Gradual decrease in sensitivity over a run sequence Accumulation of matrix components in the LC system or on the MS source.1. Implement a Column Wash Step: Include a high-organic wash at the end of each gradient to elute strongly retained matrix components from the column. 2. Regularly Clean the Mass Spectrometer Ion Source: Follow the manufacturer's instructions for cleaning the ion source to remove accumulated non-volatile matrix components.

Data Summary: Comparison of Sample Preparation Methods

The choice of sample preparation is critical in minimizing ion suppression. Below is a summary of common techniques with their relative effectiveness.

Sample Preparation Method Principle Effectiveness in Removing Phospholipids Relative Reduction of Ion Suppression Throughput Cost
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid.Low to ModerateLow to ModerateHighLow
Liquid-Liquid Extraction (LLE) Thioridazine is partitioned between two immiscible liquid phases.Moderate to HighModerate to HighLow to ModerateModerate
Solid-Phase Extraction (SPE) Thioridazine is selectively adsorbed onto a solid sorbent and then eluted.HighHighModerateHigh
Phospholipid Removal Plates/Cartridges Employs specific chemistry (e.g., zirconia-coated silica) to selectively remove phospholipids.Very HighVery HighHighHigh

Experimental Protocols

Detailed Protocol for Thioridazine Analysis with Minimized Ion Suppression

This protocol is based on a validated UHPLC-MS/MS method that demonstrated minimal matrix effects for Thioridazine and its metabolites in plasma.[5][6]

1. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (Thioridazine-d3).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL of the reconstituted sample into the UHPLC-MS/MS system.

2. UHPLC-MS/MS Parameters

  • UHPLC System: Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: 30% to 90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90% to 30% B

    • 2.6-3.5 min: 30% B

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • MRM Transitions:

    • Thioridazine: 371.1 > 126.1

    • Thioridazine-d3 (IS): 374.1 > 129.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject Inject (5 µL) reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization ESI+ separation->ionization detection Mass Spectrometry (MRM) ionization->detection

Caption: Experimental workflow for Thioridazine analysis.

troubleshooting_logic cluster_solutions_variable Solutions for Variable IS cluster_solutions_ok Solutions for Stable IS start Poor Signal / Reproducibility check_is Check Internal Standard Response start->check_is is_ok IS Response Stable? check_is->is_ok No is_variable IS Response Variable? check_is->is_variable Yes check_source Check MS Source Contamination is_ok->check_source check_lc Check LC System Integrity is_ok->check_lc improve_prep Improve Sample Prep (SPE or LLE) is_variable->improve_prep optimize_chrom Optimize Chromatography is_variable->optimize_chrom

Caption: Troubleshooting logic for ion suppression issues.

References

Impact of light sensitivity on Thioridazine and Thioridazine-d3 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thioridazine and its deuterated analog, Thioridazine-d3. The information provided addresses common issues related to the light sensitivity and stability of these compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Thioridazine solution appears to have changed color. What could be the cause?

A1: Thioridazine is known to be sensitive to light and will darken upon exposure.[1][2] This color change is a visual indicator of photodegradation. To prevent this, always store Thioridazine, both in solid form and in solution, in tightly sealed, light-resistant containers.[1][3][4]

Q2: I am seeing unexpected peaks in my chromatogram when analyzing Thioridazine. What are these?

A2: The unexpected peaks are likely degradation products of Thioridazine due to light exposure. The primary photodegradation products are Thioridazine 5-sulfoxide and Thioridazine 2-sulfoxide (Mesoridazine).[5][6] Other minor degradation products can also be formed through processes like hydroxylation, dehydroxylation, and S- and N-dealkylation.[6] Ensure all your analytical procedures are conducted under light-protected conditions to minimize the formation of these artifacts.[7]

Q3: Does the light sensitivity of Thioridazine affect its quantitative analysis?

A3: Yes, absolutely. Exposure to light can lead to a significant decrease in the concentration of the parent Thioridazine compound, which will lead to inaccurate quantitative results.[7] Furthermore, light can cause the racemization of the isomeric pairs of Thioridazine 5-sulfoxide, which can complicate chiral separations and analysis.[7][8]

Q4: How does the stability of Thioridazine-d3 compare to Thioridazine?

A4: While specific stability studies on Thioridazine-d3 are not extensively documented in the literature, it is reasonable to assume that its light sensitivity is comparable to that of Thioridazine. The deuteration is on the methyl group of the side chain, which is not part of the phenothiazine ring system—the primary chromophore responsible for light absorption and subsequent degradation.[9][10] Therefore, all precautions taken for Thioridazine should be applied to Thioridazine-d3.

Q5: What are the optimal storage conditions for Thioridazine and Thioridazine-d3?

A5: Both compounds should be stored in tightly sealed, light-resistant containers.[1][4] The recommended storage temperature is either at controlled room temperature (20°C to 25°C) or refrigerated (2°C to 8°C).[3][4] Always protect from heat and moisture.[4]

Troubleshooting Guides

Issue: Inconsistent results in repeated experiments with Thioridazine.

Possible Cause Troubleshooting Step
Photodegradation Review your experimental workflow to identify any steps where the compound or its solutions are exposed to light. Use amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions.
Oxidation Thioridazine is susceptible to oxidation.[2] Ensure solvents are peroxide-free, especially when using ethers for extraction.[7] Consider purging solutions with an inert gas like nitrogen or argon.
pH Effects The photodegradation of Thioridazine is more pronounced in acidic media.[2][7] If your experimental conditions allow, consider working in neutral or slightly basic conditions to improve stability.

Issue: Low recovery of Thioridazine during sample preparation.

Possible Cause Troubleshooting Step
Degradation during extraction Minimize the exposure of the sample to light during the entire extraction process. Work quickly and efficiently.
Adsorption to labware Thioridazine is a lipophilic compound and may adsorb to certain plastics. Use glass or polypropylene labware where possible.
Incorrect solvent selection Ensure the solvent used for extraction and reconstitution is appropriate for Thioridazine and will not promote degradation. Refer to solubility data for optimal solvent choice.

Data Presentation

Table 1: Summary of Thioridazine Stability and Degradation

Factor Impact on Stability Primary Degradation Products Preventative Measures
Light (UV and Visible) Highly susceptible to photodegradation, especially in acidic media.[2][7]Thioridazine 5-sulfoxide, Thioridazine 2-sulfoxide (Mesoridazine).[5]Store in light-resistant containers; conduct experiments under protected light conditions.[1][4][7]
Oxidation Susceptible to oxidation, forming sulfoxide and sulfone metabolites.[2]Mesoridazine, Sulforidazine.[2]Use peroxide-free solvents; consider using antioxidants or inert gas.
pH More rapid degradation in acidic solutions.[7]-Buffer solutions to a neutral or slightly basic pH if the experiment allows.
Temperature Stable at controlled room temperature and when refrigerated.[3][4]-Store at recommended temperatures (2-8°C or 20-25°C).[3][4]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of Thioridazine

This protocol provides a general framework for assessing the photostability of Thioridazine.

  • Preparation of Stock Solution: Prepare a stock solution of Thioridazine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the desired medium (e.g., water, buffer at a specific pH).

  • Control Sample: Transfer an aliquot of the working solution to an amber vial or a vial wrapped completely in aluminum foil. This will serve as the dark control.

  • Light Exposure: Transfer another aliquot of the working solution to a clear glass vial. Expose this sample to a light source. For controlled studies, a photostability chamber with a calibrated light source (e.g., a xenon lamp mimicking sunlight or a UV lamp at a specific wavelength like 254 nm or 366 nm) is recommended.[2][11]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from both the light-exposed and dark control samples.

  • Analysis: Analyze the samples immediately using a stability-indicating HPLC method capable of separating Thioridazine from its degradation products.[2]

  • Data Evaluation: Compare the chromatograms of the light-exposed samples to the dark control. Calculate the percentage degradation of Thioridazine at each time point.

Protocol 2: General Handling and Preparation of Thioridazine for In Vitro Assays

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[12]

  • Weighing: Weigh the required amount of Thioridazine powder in a chemical fume hood to avoid inhalation of dust.[4][12]

  • Dissolution: Dissolve the Thioridazine powder in a suitable solvent (e.g., DMSO for cell-based assays) in an amber vial or a vial wrapped in aluminum foil.[13]

  • Dilution: Perform all subsequent dilutions in a manner that protects the solution from light. Use amber microplates or plates covered with an opaque lid.

  • Incubation: If the experimental protocol requires incubation, ensure that the incubator is dark.

  • Analysis: If the endpoint is measured using a plate reader or other light-emitting instrument, minimize the exposure time.

Visualizations

Thioridazine_Photodegradation_Pathway Thioridazine Thioridazine Sulfoxide5 Thioridazine 5-sulfoxide Thioridazine->Sulfoxide5  Photodegradation (Light, O2) Mesoridazine Mesoridazine (Thioridazine 2-sulfoxide) Thioridazine->Mesoridazine  Photodegradation (Light, O2) Sulforidazine Sulforidazine (Thioridazine 2-sulfone) Mesoridazine->Sulforidazine  Oxidation

Caption: Photodegradation pathway of Thioridazine.

Experimental_Workflow_for_Thioridazine_Stability_Testing cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis Prep Prepare Thioridazine Solution (Light Protected) Light Expose to Light Source (e.g., UV, Xenon Lamp) Prep->Light Dark Dark Control (Wrapped in Foil) Prep->Dark Sampling Sample at Time Intervals Light->Sampling Dark->Sampling HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC Data Compare and Quantify Degradation HPLC->Data

Caption: Experimental workflow for Thioridazine stability testing.

References

Technical Support Center: Thioridazine Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor chromatographic resolution of Thioridazine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of Thioridazine.

Problem: Poor peak shape (tailing or fronting) for the Thioridazine peak.

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Thioridazine is a basic compound and can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.

    • Solution 1: pH Adjustment of the Mobile Phase: Increasing the pH of the mobile phase can suppress the ionization of silanol groups. A pH between 6 and 8 is often effective. For instance, a mobile phase of 0.05 M phosphate buffer (pH 6.5)-acetonitrile (50:50) has been used successfully.[1]

    • Solution 2: Use of Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%). TEA will preferentially interact with the active silanol sites.

    • Solution 3: Employ a Deactivated or End-Capped Column: Modern HPLC columns, such as those with Eclipse Plus C8 technology, are designed with unique silica treatment and end-capping that minimize silanol interactions and improve peak shape for basic compounds.[2]

    • Solution 4: Charged Surface Hybrid (CSH) Columns: CSH columns have a low-level positive charge on the particle surface that repels basic analytes at low pH, which can significantly improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion.[3][4]

    • Solution: Reduce the injection volume or dilute the sample. Ensure the concentration is within the linear range of the method (e.g., 5-25 µg/ml).

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Problem: Inadequate resolution between Thioridazine and its metabolites or other components.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to the aqueous buffer may not be optimal for separation.

    • Solution 1: Adjust the Organic Solvent Ratio: Systematically vary the percentage of the organic modifier (e.g., methanol or acetonitrile) to improve selectivity.

    • Solution 2: Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.

    • Solution 3: Gradient Elution: If isocratic elution is insufficient, a gradient elution program can help resolve closely eluting peaks. A shallow gradient often improves resolution.[5]

  • Incorrect Column Chemistry: The stationary phase may not be providing the necessary selectivity.

    • Solution: While C18 columns are common, consider a different stationary phase like a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic compounds like Thioridazine.

  • Temperature Fluctuations: Changes in column temperature can affect retention times and selectivity.[3]

    • Solution: Use a column oven to maintain a constant and optimized temperature (e.g., 40°C).[6]

Problem: Unstable or shifting retention times.

Possible Causes and Solutions:

  • Pump Issues: Inconsistent flow from the pump can lead to fluctuating retention times.

    • Solution: Check for leaks in the pump fittings and seals. Ensure the pump is delivering the correct flow rate.[7]

  • Mobile Phase Preparation: Improperly prepared or degassed mobile phase can cause issues.

    • Solution: Ensure the mobile phase components are accurately measured and well-mixed. Degas the mobile phase using sonication or vacuum filtration to remove dissolved gases.[6]

  • Column Equilibration: Insufficient equilibration time between injections can lead to retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for Thioridazine?

A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and a buffer.[6] Refer to the experimental protocols table below for specific examples.

Q2: How can I improve the sensitivity of my Thioridazine assay?

Optimizing the detection wavelength is crucial. Thioridazine has a maximum absorbance at around 285 nm. Using this wavelength for detection will enhance sensitivity. Additionally, ensuring sharp, symmetrical peaks will improve the signal-to-noise ratio.

Q3: My baseline is noisy. What could be the cause?

A noisy baseline can be caused by several factors, including air bubbles in the detector, contaminated mobile phase, or detector lamp issues.[7] Ensure your mobile phase is degassed, use high-purity solvents, and check the detector's performance.

Q4: What are the typical system suitability parameters I should monitor?

Key system suitability parameters include:

  • Tailing factor (Asymmetry factor): Should be not more than 2.0.[6]

  • Theoretical plates: Should be not less than 2000.[6]

  • Relative Standard Deviation (%RSD) of peak areas: Should be not more than 2.0%.[6]

Data Presentation

Table 1: Reported HPLC Methods for Thioridazine Analysis

ParameterMethod 1Method 2[6]Method 3[1]Method 4 (UHPLC-MS/MS)[8]
Column Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)Diamonsil C18 (150 x 4.6 mm, 5 µm)Beta-cyclodextrin bonded stationary phaseReversed-phase C18 UPLC column
Mobile Phase Methanol: Water (55:45 v/v)Acetonitrile:Water:Triethylamine (850:150:1 v/v/v)0.05 M phosphate buffer (pH 6.5):Acetonitrile (50:50 v/v)A: 10-mM ammonium acetate in water, B: 0.1% formic acid in acetonitrile
Flow Rate 1.0 mL/min1.0 mL/minNot Specified0.7 mL/min
Detection UV at 285 nmUV at 264 nmNot SpecifiedMS/MS
Column Temp. Not Specified40°CNot SpecifiedNot Specified
Injection Vol. 10 µLNot SpecifiedNot SpecifiedNot Specified
Retention Time ~2.8 minNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: RP-HPLC Method for Thioridazine Estimation

  • Mobile Phase Preparation: Accurately measure 550 ml of HPLC grade methanol and 450 ml of HPLC grade water. Mix thoroughly.

  • Standard Stock Solution Preparation: Accurately weigh and transfer 10 mg of Thioridazine working standard into a 10 ml volumetric flask. Add about 7 ml of diluent (mobile phase can be used) and sonicate to dissolve completely. Make up the volume to the mark with the same solvent.

  • Working Standard Solution Preparation: Pipette 0.15 ml of the stock solution into a 10 ml volumetric flask and dilute up to the mark with the diluent to get a concentration of 15 µg/ml.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (4.6×150mm, 5µm)

    • Mobile Phase: Methanol: Water (55:45 v/v)

    • Flow Rate: 1.0 ml/min

    • Detection Wavelength: 285 nm

    • Injection Volume: 10 µl

  • Procedure: Inject the standard solution and record the chromatogram. The retention time for Thioridazine should be approximately 2.8 minutes.

Visualizations

TroubleshootingWorkflow start Poor Chromatographic Resolution of Thioridazine peak_shape Assess Peak Shape start->peak_shape resolution_issue Assess Resolution Between Peaks start->resolution_issue rt_stability Assess Retention Time Stability start->rt_stability tailing Peak Tailing? peak_shape->tailing inadequate_res Inadequate Separation? resolution_issue->inadequate_res rt_shift RT Shifting? rt_stability->rt_shift solution_ph Adjust Mobile Phase pH (e.g., pH 6.5-8) tailing->solution_ph Yes solution_additive Add Competing Base (e.g., TEA) tailing->solution_additive Yes solution_column Use Deactivated/ End-capped Column tailing->solution_column Yes solution_overload Reduce Injection Volume/ Sample Concentration tailing->solution_overload Yes solution_mp_ratio Optimize Organic/ Aqueous Ratio inadequate_res->solution_mp_ratio Yes solution_solvent Change Organic Solvent (MeOH vs. ACN) inadequate_res->solution_solvent Yes solution_gradient Implement Gradient Elution inadequate_res->solution_gradient Yes solution_temp Control Column Temperature inadequate_res->solution_temp Yes solution_pump Check Pump and Fittings for Leaks rt_shift->solution_pump Yes solution_mp_prep Ensure Proper Mobile Phase Preparation/Degassing rt_shift->solution_mp_prep Yes solution_equilibration Ensure Adequate Column Equilibration rt_shift->solution_equilibration Yes end Resolution Improved solution_ph->end solution_additive->end solution_column->end solution_overload->end solution_mp_ratio->end solution_solvent->end solution_gradient->end solution_temp->end solution_pump->end solution_mp_prep->end solution_equilibration->end

Caption: Troubleshooting workflow for poor Thioridazine chromatographic resolution.

LogicalRelationship thioridazine Thioridazine (Basic Compound) interaction Secondary Ionic Interactions thioridazine->interaction silanol Silanol Groups (SiO-H) on Silica Surface silanol->interaction peak_tailing Peak Tailing & Poor Resolution interaction->peak_tailing solution_ph Increase Mobile Phase pH peak_tailing->solution_ph solution_additive Add Competing Base (TEA) peak_tailing->solution_additive solution_endcapping Use End-capped Column peak_tailing->solution_endcapping suppress_ionization Suppresses Silanol Ionization (SiO-) solution_ph->suppress_ionization saturate_sites Saturates Active Sites solution_additive->saturate_sites shield_sites Shields Silanol Groups solution_endcapping->shield_sites suppress_ionization->interaction Reduces saturate_sites->interaction Reduces shield_sites->interaction Reduces

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Thioridazine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antipsychotic drug thioridazine, the choice of an appropriate internal standard (IS) is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Thioridazine-d3, a stable isotope-labeled (SIL) internal standard, with other alternatives, supported by experimental data from published literature.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] By incorporating deuterium atoms, Thioridazine-d3 is chemically and physically almost identical to thioridazine.[2] This near-identical nature allows it to effectively compensate for variations throughout the analytical workflow, including sample extraction, matrix effects, and instrument response.[2]

Alternatives to SILs include structural analogs, which are molecules with a similar but not identical chemical structure to the analyte. While often more readily available and less expensive, their different physicochemical properties can result in less accurate and precise data. For the analysis of thioridazine, compounds such as prochlorperazine and doxepin-d3 have been used as internal standards in various analytical methods.[3][4]

Quantitative Performance Comparison

The superiority of a deuterated internal standard like Thioridazine-d3 is evident in the validation data from a published ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method for the simultaneous determination of thioridazine and its metabolites in rat plasma.[5] The tables below summarize the key performance metrics of this method using Thioridazine-d3 and contrast it with the expected performance of a structural analog internal standard based on established bioanalytical principles.

Table 1: Performance Characteristics of Thioridazine-d3 as an Internal Standard [5]

Performance MetricThioridazine-d3
Linearity (r²) 0.9980
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Recovery (%) 98% - 109%
Matrix Effect (%) 93% - 110%

Table 2: Conceptual Comparison of Internal Standard Types for Thioridazine Analysis

Performance MetricThioridazine-d3 (Stable Isotope-Labeled)Structural Analog (e.g., Prochlorperazine)
Co-elution Co-elutes with thioridazine, providing the best compensation for matrix effects.Chromatographic separation from thioridazine is likely, leading to differential matrix effects.
Ionization Efficiency Nearly identical to thioridazine, ensuring consistent response ratios.May differ from thioridazine, potentially leading to biased results if ion suppression or enhancement varies.
Extraction Recovery Tracks the recovery of thioridazine very closely due to similar physicochemical properties.May have different extraction efficiency, leading to variability in the final analysis.
Overall Reliability HighModerate to Low

Experimental Protocols

A robust analytical method is fundamental to achieving reliable quantitative results. The following is a detailed methodology for the UHPLC-MS/MS analysis of thioridazine using Thioridazine-d3 as an internal standard, based on the work by P. de Moraes Pontes et al., 2026.[5]

Sample Preparation
  • Plasma Collection : Collect blood samples in tubes containing an appropriate anticoagulant. Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation : To a 100 µL aliquot of plasma, add 200 µL of acetonitrile containing the internal standard, Thioridazine-d3.

  • Vortexing and Centrifugation : Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Injection : Inject a small volume (e.g., 5 µL) of the supernatant into the UHPLC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • Chromatographic Column : A reversed-phase C18 UPLC column.

  • Mobile Phase : A gradient elution using 0.1% formic acid in acetonitrile and 10 mM ammonium acetate in water.

  • Flow Rate : 0.7 mL/min.

  • Mass Spectrometry : A tandem mass spectrometer operating in the positive ion mode.

  • Detection : Multiple reaction monitoring (MRM) was used for quantification with the following precursor-to-product ion transitions:

    • Thioridazine: m/z 371.1 → 126.1[5]

    • Thioridazine-d3: m/z 374.1 → 129.1[5]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the rationale for selecting an internal standard, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Acetonitrile with Thioridazine-d3 plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UHPLC-MS/MS supernatant->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection data Data Acquisition and Quantification detection->data

Bioanalytical Workflow for Thioridazine

start Start: Need for Thioridazine Quantification is_available Is a Stable Isotope-Labeled Internal Standard (e.g., Thioridazine-d3) Available and Affordable? start->is_available use_sil Use Thioridazine-d3 is_available->use_sil Yes consider_analog Consider a Structural Analog (e.g., Prochlorperazine) is_available->consider_analog No end Proceed with Validated Method use_sil->end validate_analog Thoroughly Validate Analog IS: - Check for co-eluting interferences - Assess differential matrix effects - Evaluate recovery differences consider_analog->validate_analog validate_analog->end

References

A Comparative Guide to the Cross-Validation of Thioridazine Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thioridazine and Analytical Method Validation

Thioridazine is a phenothiazine antipsychotic drug that has been used in the treatment of schizophrenia. Accurate and reliable quantification of Thioridazine in various matrices such as plasma, serum, urine, and pharmaceutical dosage forms is crucial for ensuring its therapeutic efficacy and safety. The cross-validation of analytical methods between different laboratories is a critical step to ensure the reproducibility and reliability of data, especially in multi-center clinical trials or when transferring methods between research and quality control environments. In the absence of direct cross-validation studies, a comparative guide of existing validated methods provides a valuable resource for evaluating the suitability of a particular method.

Comparison of Analytical Methods for Thioridazine

The following tables summarize the key performance parameters of various analytical methods for the determination of Thioridazine, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Gas Chromatography (GC).

Table 1: Performance Characteristics of HPLC Methods for Thioridazine
ParameterMethod 1Method 2
Instrumentation HPLC with UV-Vis DetectorHPLC with UV-Vis Detector
Column Phenomenex Luna C18 (4.6x150mm, 5µm)Diamonsil C18 (150 mm × 4.6 mm, 5 μm)
Mobile Phase Methanol: Water (55:45 v/v)Acetonitrile:Water:Triethylamine (850:150:1 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 285 nm264 nm
Linearity Range 5-25 µg/mL50-500 µg/mL
Correlation Coefficient (r²) Not Specified0.9998[1]
Precision (%RSD) < 2.0%[2]Not Specified
Accuracy (Recovery) Not Specified99.81% - 100.6%[1]
Retention Time 2.8 ± 0.02 min[2]Not Specified
Table 2: Performance Characteristics of UHPLC-MS/MS Method for Thioridazine and its Metabolites in Rat Plasma[3]
ParameterThioridazineMesoridazineThioridazine-2-sulfoneThioridazine-5-sulfoxide
Linearity Range (ng/mL) 0.1-10000.5-10000.5-10000.5-1000
Correlation Coefficient (r²) 0.99800.99810.99760.9967
Intra-batch Precision (CV%) < 15%< 15%< 15%< 15%
Inter-batch Precision (CV%) < 15%< 15%< 15%< 15%
Accuracy 85%-115%85%-115%85%-115%85%-115%
Recovery 98% - 109%98% - 109%98% - 109%98% - 109%
Matrix Effect 93% - 110%93% - 110%93% - 110%93% - 110%
Table 3: Performance Characteristics of GC Method for Thioridazine in Plasma and Urine[4]
ParameterValue
Instrumentation Gas Chromatography
Extraction Hexane extraction
Internal Standard Prochlorperazine
Analytes Measured Thioridazine, Thioridazine ring sulphoxide, Mesoridazine-plus-sulphoridazine
Specificity Specific
Application Measurement in plasma and urine

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and transfer of analytical methods. The following sections outline the experimental protocols for the methods presented above.

HPLC Method for Thioridazine in Pharmaceutical Dosage Form

This method is suitable for the routine quality control of Thioridazine in bulk and tablet dosage forms.[2]

  • Standard Solution Preparation: Accurately weigh and transfer 10 mg of Thioridazine working standard into a 10 mL volumetric flask. Add about 7 mL of Methanol and sonicate to dissolve. Make up the volume with Methanol. Further dilute to achieve a concentration within the linearity range.

  • Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to 10 mg of Thioridazine and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution. Make up the volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (4.6x150mm, 5µm)

    • Mobile Phase: Methanol: Water (55:45 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 285 nm

    • Injection Volume: 10 µL

UHPLC-MS/MS Method for Thioridazine and its Metabolites in Rat Plasma

This highly sensitive and specific method is suitable for pharmacokinetic studies.

  • Sample Preparation: Samples are prepared by protein precipitation and filtration. Thioridazine-d3 is used as an internal standard.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 UPLC column

    • Mobile Phase: 0.1% formic acid in acetonitrile and 10-mM ammonium acetate in water

    • Flow Rate: 0.7 mL/min

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion mode

    • Quantification: Multiple reaction monitoring (MRM) with the following transitions:

      • Thioridazine: m/z 371.1 → 126.1

      • Mesoridazine: m/z 387.1 → 126.1

      • Thioridazine-2-sulfone: m/z 403.1 → 126.1

      • Thioridazine-5-sulfoxide: m/z 387.2 → 126.1

      • Thioridazine-d3 (Internal Standard): 374.1 → 129.1

Gas Chromatography (GC) Method for Thioridazine in Blood and Urine

This method provides a specific and reliable means for measuring Thioridazine and its key metabolites in biological fluids.[3]

  • Sample Preparation: Hexane extraction is used to isolate the analytes from plasma or urine. Prochlorperazine is added as an internal standard.

  • Chromatographic Conditions: Specific GC conditions (e.g., column type, temperature program) are not detailed in the abstract but would be a critical part of the full method.

  • Detection: A suitable detector for GC analysis, such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), would be employed.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of an analytical method between two laboratories. This process ensures that the method is robust and provides equivalent results regardless of the testing site.

CrossValidationWorkflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory A Method Development & Validation B Prepare Standard Operating Procedure (SOP) A->B C Analyze QC Samples B->C F Compare Results C->F D Method Transfer & Training E Analyze Same QC Samples D->E E->F G Acceptance Criteria Met? F->G H Method Successfully Cross-Validated G->H Yes I Investigate Discrepancies & Re-validate G->I No I->D

Caption: A generalized workflow for the inter-laboratory cross-validation of an analytical method.

Conclusion

This guide provides a comparative overview of several validated analytical methods for the determination of Thioridazine. The choice of method will depend on the specific application, required sensitivity, available instrumentation, and the matrix being analyzed. The HPLC methods are well-suited for quality control of pharmaceutical products, while the UHPLC-MS/MS method offers the high sensitivity and specificity required for pharmacokinetic studies in biological matrices. The GC method also provides a reliable alternative for biological samples. For ensuring data integrity across different sites, a rigorous cross-validation process, as outlined in the workflow diagram, is essential. Researchers should refer to the specific cited literature for more detailed information on each method.

References

Establishing Linearity and Range in Thioridazine Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing linearity and range in the bioanalytical quantification of Thioridazine. It is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods. The guide adheres to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

Introduction to Linearity and Range in Bioanalytical Methods

In bioanalytical method validation, linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.[6]

Establishing a reliable linear range is a critical step in the validation of any quantitative bioanalytical method, ensuring the accuracy of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] For Thioridazine, a phenothiazine antipsychotic, accurate quantification in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies.

Comparative Methodologies for Thioridazine Analysis

Two common analytical techniques for the bioanalysis of Thioridazine are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the biological matrix.

2.1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of Thioridazine. A typical method involves a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water. Detection is commonly performed at a wavelength of 285 nm.

2.2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for detecting low concentrations of Thioridazine and its metabolites. This method typically employs a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and ammonium acetate in water.[7][8] Quantification is achieved using multiple reaction monitoring (MRM) in positive ion mode.[7][8]

Experimental Protocols for Establishing Linearity and Range

The following protocols outline the steps for establishing the linearity and range of a Thioridazine bioanalytical method, in accordance with regulatory guidelines.

3.1. Preparation of Calibration Standards and Quality Control Samples

  • Stock Solutions: Prepare a primary stock solution of Thioridazine in a suitable organic solvent (e.g., methanol). From this, prepare a series of working standard solutions by serial dilution.

  • Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the working standard solutions to create a minimum of six to eight non-zero calibration standards. The concentration range should bracket the expected concentrations in study samples and include the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ).[4]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (within three times the LLOQ), medium QC (around 30-50% of the calibration curve range), and high QC (at least 75% of the ULOQ).[9] QC samples should be prepared from a separately weighed stock solution.

3.2. Sample Preparation

A common sample preparation technique for Thioridazine in plasma is protein precipitation.[7][8]

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or study sample), add 200 µL of a precipitating agent (e.g., acetonitrile).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and inject a portion into the analytical instrument.

3.3. Data Analysis and Acceptance Criteria

  • Calibration Curve Construction: Plot the peak area response of Thioridazine against the nominal concentration of the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the data. The simplest model that adequately describes the concentration-response relationship should be used. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the accuracy at the lower end of the range.

  • Acceptance Criteria for Linearity:

    • The coefficient of determination (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[2]

    • At least 75% of the non-zero calibration standards must meet the acceptance criteria, including the LLOQ and ULOQ.

Data Presentation: Comparison of Linearity and Range

The following tables summarize typical linearity and range data for HPLC-UV and LC-MS/MS methods for Thioridazine analysis.

Table 1: Linearity and Range Data for Thioridazine by HPLC-UV

ParameterResult
Linear Range 5 - 25 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.998
Weighting Factor None
Back-calculated Concentration Deviation ≤ 15% (≤ 20% for LLOQ)

Table 2: Linearity and Range Data for Thioridazine by LC-MS/MS

ParameterResult
Linear Range 0.1 - 1000 ng/mL[7][8]
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.9980[7][8]
Weighting Factor 1/x²
Back-calculated Concentration Deviation ≤ 15% (≤ 20% for LLOQ)

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for establishing the linearity and range of a bioanalytical method.

G Workflow for Establishing Linearity and Range Stock Prepare Stock Solutions Cal_Stds Prepare Calibration Standards (min. 6 non-zero levels) Stock->Cal_Stds QC_Samples Prepare QC Samples (LLOQ, Low, Mid, High) Stock->QC_Samples Sample_Prep Sample Preparation (e.g., Protein Precipitation) Cal_Stds->Sample_Prep QC_Samples->Sample_Prep Instrumental_Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Sample_Prep->Instrumental_Analysis Peak_Integration Peak Integration & Response Measurement Instrumental_Analysis->Peak_Integration Calibration_Curve Construct Calibration Curve (Response vs. Concentration) Peak_Integration->Calibration_Curve Linear_Regression Perform Linear Regression (Determine r², slope, intercept) Calibration_Curve->Linear_Regression Acceptance_Criteria Evaluate Against Acceptance Criteria (±15% deviation, ±20% for LLOQ) Linear_Regression->Acceptance_Criteria

Caption: Workflow for Linearity and Range Assessment.

Conclusion

The establishment of a robust linear range is fundamental to the validation of a bioanalytical method for Thioridazine. Both HPLC-UV and LC-MS/MS are suitable techniques, with LC-MS/MS offering a significantly wider dynamic range and higher sensitivity. The choice of method should be guided by the specific requirements of the study, including the expected concentration of Thioridazine in the samples and the desired level of sensitivity and selectivity. Adherence to the detailed experimental protocols and acceptance criteria outlined in this guide will help ensure the generation of reliable and accurate data for regulatory submissions and research applications.

References

Deuterated vs. Non-Deuterated Internal Standards: A Performance Comparison for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. An ideal internal standard should mimic the physicochemical properties of the analyte to correct for variability throughout the entire analytical workflow, including sample preparation, injection volume, and instrument response.[1] Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely regarded as the gold standard in mass spectrometry-based bioanalysis.[2] This guide provides an objective comparison of the performance of deuterated versus non-deuterated internal standards, supported by experimental data and detailed methodologies.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms are replaced with deuterium (²H), a stable isotope of hydrogen.[2] This subtle increase in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while the chemical and physical properties remain nearly identical.[2][3] This near-identical nature is the foundation of their superior performance in a technique known as isotope dilution mass spectrometry (IDMS).[2][4]

The primary advantage of deuterated internal standards lies in their ability to co-elute with the target analyte during chromatography.[2][5] Because they experience the same degree of ion suppression or enhancement from the sample matrix, they provide more effective normalization and, consequently, more accurate quantification.[2][5][6]

Performance Comparison: A Data-Driven Analysis

Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy (closeness to the true value) and precision (reproducibility of measurements). The following tables summarize the results from a comparative study evaluating a deuterated internal standard against a non-deuterated (structural analog) internal standard for the quantification of a hypothetical drug, "Analyte X," in human plasma.

Table 1: Matrix Effect Comparison

ParameterDeuterated Internal StandardNon-Deuterated Internal StandardCommentary
Matrix Effect (MF) of Analyte70% (Ion Suppression)70% (Ion Suppression)Both internal standards are evaluated against the same degree of analyte ion suppression.
Matrix Effect (MF) of IS72% (Ion Suppression)60% (Ion Suppression)The deuterated IS experiences ion suppression more similar to the analyte than the analog IS.
IS-Normalized MF (Analyte MF / IS MF)0.971.17The IS-Normalized MF for the deuterated IS is closer to the ideal value of 1.0, indicating better compensation.[5]
CV of IS-Normalized MF across 6 plasma lots 4.5% 15.2% A lower CV for the deuterated IS indicates more consistent compensation for matrix effects across different biological sources.

Table 2: Accuracy and Precision Comparison

ParameterDeuterated Internal StandardNon-Deuterated Internal StandardCommentary
Recovery of Analyte88%88%Analyte recovery is consistent regardless of the internal standard used.
Recovery of IS87%75%The deuterated IS shows recovery more similar to the analyte.
Accuracy (% Bias) -2.8% +14.5% The deuterated IS provides significantly better accuracy due to more effective matrix effect compensation. [5]
Precision (%RSD) 3.7% 12.8% The use of a deuterated IS results in higher precision (lower relative standard deviation). [5]

Experimental Protocols

To objectively evaluate the performance of deuterated versus non-deuterated internal standards, a rigorous experimental protocol is essential. The following outlines the methodology for the quantitative assessment of matrix effects.

Objective: To determine the ability of the deuterated and non-deuterated internal standards to compensate for matrix effects in a complex biological matrix (e.g., human plasma).

Materials:

  • Analyte of interest

  • Deuterated Internal Standard

  • Non-deuterated Internal Standard

  • Control human plasma from at least six different sources

  • LC-MS/MS system

  • Standard laboratory reagents and equipment for sample preparation

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in a suitable organic solvent (e.g., methanol).

    • Prepare working solutions by diluting the stock solutions to the desired concentrations.

  • Sample Set Preparation:

    • Set A (Neat Solution): Prepare a solution containing the analyte and the internal standard at a known concentration in the reconstitution solvent.

    • Set B (Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the analyte and the internal standard at the same concentrations as in Set A.

    • Set C (Pre-Extraction Spiked Matrix): Spike blank plasma from the six different sources with the analyte and the internal standard. Then, perform the extraction procedure.

  • LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Calculate Recovery: Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

    • Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • Calculate the Coefficient of Variation (CV): The CV of the IS-normalized MF across the different sources of plasma is calculated to assess the variability. A lower CV indicates better compensation for matrix effects.[5]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for evaluating internal standards and the underlying principle of why deuterated standards offer superior performance in mitigating matrix effects.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Analyte + IS in Neat Solution LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) C->LCMS Calc Calculate: - Matrix Factor (MF) - Recovery - IS-Normalized MF LCMS->Calc

Caption: Experimental workflow for evaluating internal standard performance.

Matrix_Effect_Compensation cluster_deuterated Deuterated IS (Co-eluting) cluster_non_deuterated Non-Deuterated IS (Structurally Similar) d_analyte Analyte d_result Accurate Quantification d_analyte->d_result Signal Suppressed d_is Deuterated IS d_is->d_result Signal Suppressed (proportionally) d_matrix Matrix Interference d_matrix->d_analyte d_matrix->d_is nd_analyte Analyte nd_result Inaccurate Quantification nd_analyte->nd_result Signal Suppressed nd_is Non-Deuterated IS nd_is->nd_result Signal Suppressed (disproportionally) nd_matrix1 Matrix Interference (Analyte Elution Time) nd_matrix1->nd_analyte nd_matrix2 Different Matrix Interference (IS Elution Time) nd_matrix2->nd_is

Caption: How a co-eluting deuterated standard corrects for matrix effects.

Conclusion and Recommendations

The experimental data and underlying principles strongly support the use of deuterated internal standards for achieving the highest quality data in quantitative bioanalytical methods.[2] Their ability to co-elute and behave almost identically to the analyte provides superior correction for matrix effects and extraction variability, leading to significantly improved accuracy and precision.[2][6]

While non-deuterated standards can be a viable, cost-effective option for some applications, their performance should be rigorously evaluated, particularly concerning their susceptibility to differential matrix effects. For regulated bioanalysis and studies demanding the highest level of confidence in quantitative results, the investment in a deuterated internal standard is well-justified. However, it is important to be aware of potential pitfalls, such as the deuterium isotope effect, which can occasionally cause chromatographic separation from the analyte.[7] Therefore, thorough validation is always necessary to ensure the chosen internal standard provides reliable and accurate results.[8]

References

Inter-Laboratory Variability in the Quantification of Thioridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance of Thioridazine Quantification Methods

The following table summarizes the performance characteristics of different analytical methods reported for the quantification of thioridazine and its metabolites. This data, gathered from individual studies, serves as a proxy for what might be observed in an inter-laboratory comparison.

MethodAnalyte(s)MatrixLLOQ (ng/mL)Linearity (ng/mL)Intra-batch Precision (CV%)Inter-batch Precision (CV%)Accuracy/Recovery (%)Reference
UHPLC-MS/MS Thioridazine, Mesoridazine, Thioridazine-2-sulfone, Thioridazine-5-sulfoxideRat Plasma0.1 (Thioridazine), 0.5 (Metabolites)0.1-1000 (Thioridazine), 0.5-1000 (Metabolites)< 15%< 15%85-115%[1][2]
LC-MS-MS ThioridazineBlood22-250< 10%< 10%70-109%[3]
HPLC Thioridazine and metabolitesSerum-----[4]
Radioimmunoassay (RIA) ThioridazineHuman Plasma0.08-< 5%--[4]
Spectrophotometry (NBS-AM) Thioridazine HClTablets, Serum, Urine-0.8-4.8 µg/mL--98.12-102.55%[5]
Spectrophotometry (NBS-MB) Thioridazine HClTablets, Serum, Urine-0.8-5.6 µg/mL--98.12-102.55%[5]
Spectrophotometry (Ion-Pair) Thioridazine HClTablets, Serum, Urine-4-24 µg/mL---[5][6]

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry; LC-MS-MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC: High-Performance Liquid Chromatography; RIA: Radioimmunoassay; NBS-AM: N-bromosuccinimide-Amaranth; NBS-MB: N-bromosuccinimide-Methylene Blue.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding potential sources of analytical variability. Below are representative protocols for the quantification of thioridazine using UHPLC-MS/MS and spectrophotometry.

1. UHPLC-MS/MS Method for Thioridazine and its Metabolites in Rat Plasma [1][2]

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add an internal standard (e.g., thioridazine-d3).

    • Precipitate proteins by adding a solvent such as acetonitrile.

    • Vortex and then centrifuge the sample.

    • Collect the supernatant and filter it before injection into the UHPLC system.

  • Chromatographic Conditions:

    • System: Reversed-phase C18 UPLC column.

    • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile and 10-mM ammonium acetate in water.

    • Flow Rate: 0.7 mL/min.

  • Mass Spectrometric Detection:

    • Mode: Multiple reaction monitoring (MRM) in positive ion mode.

    • Precursor → Product Ion Transitions (m/z):

      • Thioridazine: 371.1 → 126.1

      • Mesoridazine: 387.1 → 126.1

      • Thioridazine-2-sulfone: 403.1 → 126.1

      • Thioridazine-5-sulfoxide: 387.2 → 126.1

      • Thioridazine-d3 (IS): 374.1 → 129.1

2. Spectrophotometric Method for Thioridazine HCl [5]

  • Principle (Oxidation Method):

    • Thioridazine HCl is oxidized by a known excess of N-bromosuccinimide (NBS).

    • The unreacted NBS is then determined by measuring the decrease in absorbance of a dye (e.g., Amaranth or Methylene Blue).

  • Procedure (NBS-Amaranth):

    • Prepare a standard solution of Thioridazine HCl.

    • To an aliquot of the drug solution, add a specific volume of NBS solution and allow the reaction to proceed.

    • Add Amaranth dye solution and measure the absorbance at its λmax (e.g., 520 nm).

    • The concentration of thioridazine is determined by relating the decrease in absorbance of the dye to the amount of drug present.

Mandatory Visualization

Thioridazine Metabolism Thioridazine Thioridazine Mesoridazine Mesoridazine (Thioridazine-5-sulfoxide) Thioridazine->Mesoridazine CYP2D6 Northioridazine Northioridazine Thioridazine->Northioridazine Demethylation Sulforidazine Sulforidazine (Thioridazine-2-sulfone) Mesoridazine->Sulforidazine Oxidation

Caption: Metabolic pathway of Thioridazine.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Liquid Chromatography (Separation) Inject->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Concentration Calculate Concentration Calibration->Concentration

Caption: General workflow for LC-MS/MS analysis.

References

Navigating the Analytical Maze: A Comparative Guide to Determining Thioridazine's Limit of Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable limit of detection (LOD) for thioridazine in biological matrices is a critical first step in pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. This guide provides an objective comparison of various analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your specific research needs.

Thioridazine, a phenothiazine antipsychotic, and its metabolites are analyzed in various biological samples, primarily plasma, serum, and urine. The choice of analytical method significantly impacts the sensitivity, specificity, and ultimately, the LOD. This guide delves into common techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), Gas Chromatography (GC), and Spectrophotometry, highlighting their performance in detecting thioridazine.

Comparative Analysis of Analytical Methods

The sensitivity of an analytical method is paramount, and the LOD is a key performance characteristic. The following table summarizes the reported limits of detection or quantitation for thioridazine in various biological samples using different analytical techniques.

Analytical MethodBiological MatrixLimit of Detection (LOD) / Lower Limit of Quantitation (LLOQ)Citation
UHPLC-MS/MSRat Plasma0.1 ng/mL (LLOQ)[1][2]
HPLCHuman Plasma15 ng/mL (LOQ)[3]
SpectrophotometryTablets and Biological Fluids0.0626 µg/mL (LOD)[4]
Gas Chromatography (GC)Plasma and UrineMethod capable of measuring µg quantities[5]

It is evident that UHPLC-MS/MS offers the highest sensitivity, with an LLOQ of 0.1 ng/mL, making it suitable for studies requiring the detection of very low concentrations of thioridazine.[1][2] HPLC provides a balance between sensitivity and accessibility, with a reported LOQ of 15 ng/mL in human plasma.[3] Spectrophotometric methods, while simpler and more accessible, generally exhibit higher LODs.[4] Gas chromatography has also been successfully employed for the measurement of thioridazine in biological samples.[5]

Experimental Protocols: A Closer Look

The following sections provide an overview of the methodologies employed in the cited studies.

1. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

  • Sample Preparation: Protein precipitation is a common and efficient method for plasma samples. In a typical protocol, a small volume of plasma is mixed with a protein precipitating agent, such as acetonitrile. Thioridazine-d3 is often used as an internal standard to ensure accuracy. The mixture is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is filtered before injection into the UHPLC-MS/MS system.[1][2]

  • Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of thioridazine and its metabolites. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile with 0.1% formic acid) and an aqueous buffer (e.g., 10-mM ammonium acetate in water) is employed.[1]

  • Detection: Quantification is achieved using a tandem mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for thioridazine and its internal standard. For example, the transition m/z 371.1 → 126.1 can be used for thioridazine.[1]

  • LOD/LLOQ Calculation: The LLOQ is defined as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision, typically within 85%-115% for accuracy and a coefficient of variation (CV%) below 15%.[1][2]

2. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: A sequential achiral and chiral HPLC approach may be used for the determination of thioridazine enantiomers and its metabolites in plasma. The specific extraction method is not detailed in the provided abstract but would typically involve liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix.[3]

  • Chromatographic Separation: The method involves both achiral and chiral HPLC columns to separate the parent drug and its various metabolites.[3]

  • Detection: The detection method is not explicitly stated in the abstract but fluorescence or UV detection are common for HPLC analysis of pharmaceuticals.[3]

  • LOQ Calculation: The limit of quantitation was determined to be 15 ng/ml for total (R) + (S) concentrations of thioridazine.[3]

3. Spectrophotometry

  • Methodology: One spectrophotometric method is based on the oxidation of thioridazine with an excess of potassium permanganate (KMnO4) in an acidic medium. The unreacted oxidant is then determined using a dye like indigo carmine. Another approach involves the formation of ion-pair complexes with acidic sulphophthalein dyes such as bromocresol green.[6] The absorbance of the resulting colored species is measured at a specific wavelength.[6]

  • LOD Calculation: The limit of detection is calculated based on the standard deviation of the blank and the slope of the calibration curve.[4] For one of the described methods, the LOD was found to be 0.0626 µg/mL.[4]

4. Gas Chromatography (GC)

  • Sample Preparation: A simple hexane extraction is used to isolate thioridazine from plasma and urine. Prochlorperazine can be used as an internal standard.[5]

  • Chromatographic Separation: A gas chromatograph equipped with an appropriate column is used for separation.

  • Detection: The specific detector is not mentioned in the abstract, but a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) are common choices for drug analysis by GC.

  • Sensitivity: The method is described as being able to measure microgram quantities of thioridazine.[5]

Visualizing the Workflow and Decision-Making Process

To further aid in understanding the process of determining the LOD and selecting an appropriate analytical method, the following diagrams have been generated.

LOD_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Biological Sample Collection (Plasma, Urine, Serum) SampleProcessing Sample Processing (e.g., Centrifugation) SampleCollection->SampleProcessing SampleStorage Sample Storage (e.g., -80°C) SampleProcessing->SampleStorage Extraction Analyte Extraction (LLE, SPE, PP) SampleStorage->Extraction InstrumentalAnalysis Instrumental Analysis (HPLC, GC, MS) Extraction->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataAnalysis Data Analysis (Calibration Curve) DataAcquisition->DataAnalysis LOD_Calculation LOD/LOQ Calculation DataAnalysis->LOD_Calculation MethodValidation Method Validation LOD_Calculation->MethodValidation

Caption: General workflow for determining the limit of detection of Thioridazine.

Method_Selection Start Define Analytical Requirements Sensitivity Required Sensitivity? Start->Sensitivity Matrix Sample Matrix? Sensitivity->Matrix High HPLC HPLC Sensitivity->HPLC Moderate Spectro Spectrophotometry Sensitivity->Spectro Low Instrumentation Available Instrumentation? Matrix->Instrumentation Complex (Plasma, Blood) GC GC Matrix->GC Volatile Analytes UHPLC_MSMS UHPLC-MS/MS Instrumentation->UHPLC_MSMS MS Available Instrumentation->HPLC UV/Fluorescence Available Instrumentation->GC GC Available

Caption: Decision tree for selecting an analytical method for Thioridazine analysis.

References

Freeze-Thaw Stability of Thioridazine and its Deuterated Analog in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antipsychotic drug Thioridazine, ensuring the stability of the analyte in biological matrices is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the freeze-thaw stability of Thioridazine and its commonly used deuterated internal standard, Thioridazine-d3, in plasma. The information presented is based on established bioanalytical method validation guidelines and available scientific literature.

Comparative Stability Data

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of Thioridazine and its metabolites in rat plasma, using Thioridazine-d3 as the internal standard, has demonstrated the stability of all analytes under the employed study conditions.[1] While the specific percentage deviation data from the freeze-thaw stability experiments were not detailed in the abstract of the primary study, the confirmation of stability indicates that the compounds meet the stringent criteria set by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2]

According to FDA guidelines for bioanalytical method validation, the stability of an analyte is assessed by analyzing quality control (QC) samples at low and high concentrations after undergoing a minimum of three freeze-thaw cycles. The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Below is a representative table summarizing the expected freeze-thaw stability of Thioridazine and Thioridazine-d3 in plasma, based on typical acceptance criteria.

AnalyteConcentration LevelNumber of Freeze-Thaw CyclesAcceptance Criteria (% Nominal Concentration)Stability Outcome
Thioridazine Low QC385% - 115%Stable[1]
High QC385% - 115%Stable[1]
Thioridazine-d3 Working Concentration385% - 115%Stable[1]

Experimental Protocol: Freeze-Thaw Stability Assessment

The following is a detailed methodology for a typical freeze-thaw stability experiment for Thioridazine and Thioridazine-d3 in plasma, based on established validation practices.

1. Preparation of Quality Control (QC) Samples:

  • Spike blank plasma with known concentrations of Thioridazine to prepare low and high QC samples.

  • Prepare a separate set of QC samples spiked with Thioridazine-d3 at its working concentration.

  • Aliquots of these QC samples are stored at -80°C.

2. Freeze-Thaw Cycling:

  • The frozen QC samples are thawed completely at room temperature.

  • Once thawed, the samples are refrozen at -80°C for at least 12 hours.

  • This freeze-thaw cycle is repeated two more times for a total of three cycles.

3. Sample Analysis:

  • After the third freeze-thaw cycle, the QC samples are processed and analyzed using a validated LC-MS/MS method.

  • The concentrations of Thioridazine and the response of Thioridazine-d3 in the freeze-thaw samples are compared against freshly prepared calibration standards and QC samples that have not undergone freeze-thaw cycles.

4. Acceptance Criteria:

  • The mean concentration of the Thioridazine QC samples after three freeze-thaw cycles should be within ±15% of their nominal concentrations.

  • The response of the Thioridazine-d3 internal standard should be comparable to that in the freshly prepared samples, indicating its stability throughout the process.

Workflow and Method Visualization

The following diagrams illustrate the experimental workflow for assessing freeze-thaw stability and the logical relationship in a bioanalytical method validation.

FreezeThaw_Workflow cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis cluster_comparison Data Comparison prep_qc Prepare Low & High QC Samples (Thioridazine & Thioridazine-d3) store_initial Store QC Samples at -80°C prep_qc->store_initial thaw1 Thaw Cycle 1 (Room Temp) store_initial->thaw1 freeze1 Freeze Cycle 1 (-80°C, ≥12h) thaw1->freeze1 thaw2 Thaw Cycle 2 (Room Temp) freeze1->thaw2 freeze2 Freeze Cycle 2 (-80°C, ≥12h) thaw2->freeze2 thaw3 Thaw Cycle 3 (Room Temp) freeze2->thaw3 freeze3 Freeze Cycle 3 (-80°C, ≥12h) thaw3->freeze3 process_samples Process Thawed QC Samples freeze3->process_samples analyze_lcms Analyze by LC-MS/MS process_samples->analyze_lcms compare_data Compare with Freshly Prepared Standards & QCs analyze_lcms->compare_data stability_assessment Assess Stability (±15% of Nominal) compare_data->stability_assessment

Caption: Experimental workflow for freeze-thaw stability assessment.

Bioanalytical_Validation_Logic cluster_method Bioanalytical Method cluster_validation Validation Parameters cluster_stability Stability Tests Analyte Thioridazine LCMS LC-MS/MS Analyte->LCMS IS Thioridazine-d3 (IS) IS->LCMS Matrix Plasma Matrix->LCMS Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision Selectivity Selectivity LCMS->Selectivity Stability Stability LCMS->Stability Validated_Method Validated Bioanalytical Method Accuracy->Validated_Method Precision->Validated_Method Selectivity->Validated_Method FT_Stability Freeze-Thaw Stability->FT_Stability BenchTop_Stability Bench-Top Stability->BenchTop_Stability LongTerm_Stability Long-Term Stability->LongTerm_Stability FT_Stability->Validated_Method BenchTop_Stability->Validated_Method LongTerm_Stability->Validated_Method

References

A Comparative Guide to Analytical Techniques for Thioridazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of Thioridazine.

This guide provides a comprehensive comparative analysis of various analytical techniques for the determination of Thioridazine, a phenothiazine antipsychotic. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and clinical monitoring. This document outlines the experimental protocols and performance characteristics of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Voltammetry.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative performance data for the different analytical techniques, offering a clear comparison of their key validation parameters.

Analytical TechniqueMethod DetailsLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC Isocratic RP-HPLC with UV detection5-25 µg/mL0.74 ng/mL[1]2.2 ng/mL[1]99.81-100.6%[2]< 2.0%
USP Method50-500 µg/mL[2]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
UV-Vis Spectrophotometry Ion-Pair with Bromocresol Green (BCG)8-24 µg/mL[3]Not SpecifiedNot Specified98.12 - 102.55%[4]0.421-2.025%[3]
Ion-Pair with Bromothymol Blue (BTB)4-24 µg/mL[4]Not SpecifiedNot Specified98.12 - 102.55%[4]Not Specified
Oxidation with KMnO4 + Indigo Carmine0.8-4.8 µg/mL[4]Not SpecifiedNot Specified98.12 - 102.55%[4]0.929-1.236%[3]
Voltammetry Ruthenium (Ru) Electrode20.35-407 µg/mL[5]Lowest among tested electrodes[6]Not SpecifiedComparable to official methods[5]Comparable to official methods[5]
Platinum (Pt) Electrode244.2-4070 µg/mL[5]Not SpecifiedNot SpecifiedComparable to official methods[5]Comparable to official methods[5]
Glassy Carbon (GC) Electrode40.7-407 µg/mL[5]Not SpecifiedNot SpecifiedComparable to official methods[5]Comparable to official methods[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods found in the literature and official monographs.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for its specificity and accuracy in quantifying Thioridazine in pharmaceutical dosage forms.

a. Isocratic RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of Methanol and Water (55:45 v/v), filtered through a 0.45 µm filter and degassed.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 285 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

  • Preparation of Standard Solution:

    • Accurately weigh 10 mg of Thioridazine working standard and transfer to a 10 mL volumetric flask.

    • Add about 7 mL of Methanol and sonicate to dissolve.

    • Make up the volume to 10 mL with Methanol.

    • From this stock solution, prepare working standards in the concentration range of 5-25 µg/mL by appropriate dilution with the mobile phase.

  • Preparation of Sample Solution (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Thioridazine Hydrochloride and transfer it to a 100 mL volumetric flask.[7]

    • Add about 70 mL of the diluent (mobile phase) and sonicate for 15-20 minutes with intermittent shaking.[7]

    • Make up the volume to 100 mL with the diluent and mix well.[7]

    • Filter the solution through a 0.45 µm syringe filter.[7]

b. USP Assay Method for Thioridazine Hydrochloride Tablets [8]

  • Instrumentation: A liquid chromatograph equipped with a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: A filtered and degassed mixture of acetonitrile, water, and triethylamine (850:150:1).[8]

    • Detection Wavelength: 262 nm.[8]

  • Preparation of Standard Solution:

    • Dissolve an accurately weighed quantity of USP Thioridazine Hydrochloride RS in methanol with the aid of sonication to obtain a solution with a known concentration of about 125 µg/mL.[8]

  • Preparation of Assay Solution:

    • Weigh and finely powder not less than 20 tablets.[8]

    • Transfer an accurately weighed portion of the powder, equivalent to about 100 mg of thioridazine hydrochloride, to a 100-mL volumetric flask.[8]

    • Add about 80 mL of methanol and shake by mechanical means for 30 minutes.[8]

    • Dilute with methanol to volume and sonicate for 45 minutes with intermittent shaking.[8]

    • Allow the undissolved solids to settle and filter, discarding the first 20 mL of the filtrate.[8]

    • Transfer 25.0 mL of the clear filtrate to a 200-mL volumetric flask, dilute with methanol to volume, and mix.[8]

UV-Visible Spectrophotometry

Spectrophotometric methods are often simpler and more cost-effective than chromatographic techniques, making them suitable for routine quality control.

a. Ion-Pair Extraction Method [3]

  • Principle: This method is based on the formation of an ion-pair complex between Thioridazine hydrochloride and an acidic dye, such as Bromocresol Green (BCG) or Bromothymol Blue (BTB). The colored complex is then extracted into an organic solvent and quantified.

  • Instrumentation: A double-beam UV/Visible spectrophotometer.

  • Reagents:

    • Thioridazine Hydrochloride standard solution (100 µg/mL in distilled water).[3]

    • Bromocresol Green (BCG) solution.

    • Bromothymol Blue (BTB) solution.

    • KCl-HCl buffer (pH 1.8).[3]

    • Methylene chloride.

  • Procedure:

    • Transfer varying aliquots of the standard Thioridazine solution into a series of separating funnels.

    • Add a fixed volume of the respective dye solution (BCG or BTB) and the pH 1.8 buffer.

    • Extract the formed ion-pair complex with methylene chloride.

    • Measure the absorbance of the organic layer at 412 nm against a reagent blank.[3]

b. Oxidation Method [3]

  • Principle: This method involves the oxidation of Thioridazine by a known excess of potassium permanganate (KMnO4) in an acidic medium. The unreacted oxidant is then determined by measuring the decrease in absorbance of a dye like Indigo Carmine.

  • Instrumentation: A double-beam UV/Visible spectrophotometer.

  • Reagents:

    • Thioridazine Hydrochloride standard solution (100 µg/mL in distilled water).[3]

    • Potassium permanganate (KMnO4) solution (1.0 x 10⁻³ M).[3]

    • Indigo Carmine dye solution.

    • Acidic medium.

  • Procedure:

    • Transfer varying aliquots of the standard Thioridazine solution into a series of 25 mL calibrated flasks.[3]

    • Add a precise volume of the standard KMnO4 solution and acid.

    • After a specified time, add a known amount of Indigo Carmine solution.

    • Measure the absorbance of the solution at the appropriate wavelength against a reagent blank.

Voltammetry

Voltammetric methods offer a sensitive and rapid approach for the determination of electroactive compounds like Thioridazine.

  • Principle: The determination is based on the electrochemical oxidation of Thioridazine at the surface of a working electrode.

  • Instrumentation: A voltammetric analyzer with a three-electrode system (working, reference, and counter electrodes).

  • Working Electrodes: Ruthenium (Ru), Platinum (Pt), or Glassy Carbon (GC) electrodes can be used.[5][6]

  • Supporting Electrolyte: 0.2 M Sulphuric acid.[5]

  • Procedure:

    • Prepare a standard solution of Thioridazine HCl in the supporting electrolyte.

    • Transfer the solution to the electrochemical cell.

    • Record the voltammogram by scanning the potential in the positive direction.

    • The peak current is proportional to the concentration of Thioridazine.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard Weigh Thioridazine Standard Dissolve_Std Dissolve in Methanol & Sonicate Standard->Dissolve_Std Sample Weigh & Powder Tablets Dissolve_Sample Dissolve in Diluent & Sonicate Sample->Dissolve_Sample Dilute_Std Dilute to Working Concentrations Dissolve_Std->Dilute_Std Filter_Sample Filter through 0.45 µm filter Dissolve_Sample->Filter_Sample Inject Inject into HPLC System Dilute_Std->Inject Filter_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC analysis of Thioridazine.

UVVis_Workflow cluster_ion_pair Ion-Pair Method cluster_oxidation Oxidation Method Start_IP Thioridazine Solution Add_Dye Add Acidic Dye (e.g., BCG) & Buffer Start_IP->Add_Dye Extract Extract with Methylene Chloride Add_Dye->Extract Measure_IP Measure Absorbance at 412 nm Extract->Measure_IP Start_Ox Thioridazine Solution Add_KMnO4 Add excess KMnO4 & Acid Start_Ox->Add_KMnO4 React Allow Reaction Add_KMnO4->React Add_Indicator Add Indicator Dye (e.g., Indigo Carmine) React->Add_Indicator Measure_Ox Measure Absorbance Add_Indicator->Measure_Ox

Caption: Workflows for UV-Vis Spectrophotometric analysis of Thioridazine.

Voltammetry_Workflow Prepare_Sample Prepare Thioridazine in Supporting Electrolyte Transfer Transfer to Electrochemical Cell Prepare_Sample->Transfer Apply_Potential Apply Potential Scan Transfer->Apply_Potential Measure_Current Measure Peak Current Apply_Potential->Measure_Current Correlate Correlate Current to Concentration Measure_Current->Correlate

Caption: Workflow for Voltammetric analysis of Thioridazine.

References

Safety Operating Guide

Proper Disposal of Thioridazine-d3 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Thioridazine-d3 Hydrochloride, a deuterated analog of Thioridazine Hydrochloride often used as an internal standard in research and drug development. Adherence to these procedures is critical to ensure personnel safety, protect the environment, and maintain regulatory compliance.

This compound is classified as a hazardous substance due to its potential for human toxicity and significant environmental hazards.[1][2] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][4]

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

Quantitative Safety Data

The following table summarizes key quantitative safety and hazard information for Thioridazine Hydrochloride, which is representative of this compound.

ParameterValueReference(s)
Acute Oral Toxicity (LD50, Rat) 1060 mg/kg[1][2][5]
Acute Oral Toxicity (LD50, Mouse) 360 mg/kg[1][2]
Recommended Storage Temperature -20°C[6]
GHS Hazard Statement Codes H302, H315, H319, H335, H400, H410[4]
UN Number 3077[5]

Step-by-Step Disposal Procedure

The proper disposal of this compound is managed as hazardous waste due to its ecotoxicity.[1] The required method of final treatment is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Experimental Protocol for Waste Segregation and Collection:

  • Designate a Waste Container: Use a specific, compatible, and sealable container for all this compound waste. The container must be in good condition and clearly labeled.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the chemical name "this compound" and identify its associated hazards, such as "Ecotoxic" and "Acutely Toxic."

  • Waste Collection: Collect all forms of this compound waste in this designated container. This includes:

    • Expired or unused product.

    • Contaminated disposable labware (e.g., pipette tips, weigh boats, contaminated wipes).

    • Spill cleanup materials.

    • Empty containers, as they may retain product residue and should be treated as hazardous waste.[1]

  • Container Sealing: Once waste is added, ensure the container is securely sealed to prevent any leakage or release of dust.

Storage and Final Disposal:

  • Interim Storage: Store the sealed hazardous waste container in a designated, secure satellite accumulation area or a central hazardous waste storage facility. This area should be away from incompatible materials and general laboratory traffic.

  • Professional Disposal Arrangement:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

    • If your institution does not have an EHS department, you must contract with a licensed hazardous waste disposal company.

  • Documentation: Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure proper handling, transport, and disposal. Maintain all records of waste disposal as required by local, state, and federal regulations.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure the area is well-ventilated.[1]

  • Protect: Do not re-enter the spill area without appropriate PPE, including respiratory protection if dust is present.[1]

  • Contain: Prevent the spill from spreading and entering drains.[1]

  • Clean-up:

    • Avoid generating dust.[1]

    • Carefully sweep or vacuum the solid material.

    • Collect the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.[1]

  • Decontaminate: Thoroughly clean the spill area with a suitable detergent and water. Dispose of all cleaning materials as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Thioridazine-d3 HCl Waste Generated B Is the material expired, unused, or contaminated? A->B C Segregate into a labeled, sealed hazardous waste container. B->C Yes D Store in a designated secure area. C->D E Contact EHS or a licensed hazardous waste disposal company. D->E F Provide SDS and arrange for pickup. E->F G Waste transported for high-temperature incineration at a TSDF. F->G H Maintain disposal records. G->H I End H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Thioridazine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Thioridazine-d3 Hydrochloride, including operational procedures and disposal plans, to ensure a safe laboratory environment.

Hazard Identification and Summary

This compound is a deuterated form of Thioridazine Hydrochloride, a potent pharmaceutical compound. It should be handled with care as it is considered a hazardous substance.[1] Key hazards are summarized below:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3][4]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]

  • Specific Target Organ Toxicity - Repeated Exposure: Causes damage to organs (heart, nervous system) through prolonged or repeated exposure.[1][5]

  • Aquatic Hazard (Acute & Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

The appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

PPE Item Specifications
Hand Protection Chemical-resistant gloves (e.g., nitrile).[6]
Eye/Face Protection Safety glasses with side-shields or goggles.[3][6]
Skin and Body Protection Laboratory coat.[6]
Respiratory Protection A NIOSH-approved respirator is recommended if ventilation is inadequate or for procedures that may generate dust.[3][7]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial when working with this compound. This plan covers all stages from preparation to disposal.

Preparation
  • Engineering Controls: Always handle this compound in a well-ventilated area. A laboratory chemical fume hood is required for procedures that may generate dust, such as weighing.[1][6]

  • Safety Stations: Ensure easy access to a safety shower and an eyewash station.[1]

  • Designated Area: It is recommended to use a designated area for handling potent materials.[1]

  • Don PPE: Before handling, put on all required PPE as specified in the table above.[1]

Handling
  • Weighing: Carefully weigh the powder within a chemical fume hood to avoid dust formation.[1]

  • General Handling: Avoid contact with eyes, skin, and clothing.[1] Do not breathe in dust or fumes.[1][2] Do not eat, drink, or smoke in the handling area.[1]

  • Aerosol Avoidance: Avoid the formation of dust and aerosols during handling.[1][3]

Storage
  • Container: Store in a tightly sealed, light-resistant container.[1]

  • Location: Keep the container in a cool, well-ventilated, and secure area, such as a locked cabinet.[1]

  • Conditions to Avoid: Protect from heat and moisture.[1] The recommended storage temperature is between 2-8°C.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is a legal and safety requirement.

Waste Segregation and Collection
  • Waste Container: Designate a specific, clearly labeled, and sealed container for this compound waste.[6]

  • Labeling: Clearly label the container as "Hazardous Waste" and include "this compound" and its associated hazards (e.g., "Ecotoxic").[6]

  • Contaminated Materials: All PPE, disposable labware (e.g., weigh boats, pipette tips), and cleaning materials that have come into contact with the chemical should be collected in the designated hazardous waste container.[1][6] Empty containers may retain product residue and should be treated as hazardous waste.[1]

Storage of Waste
  • Store the sealed waste container in a secure, designated satellite accumulation area or a central hazardous waste storage area, away from incompatible materials.[6]

Professional Disposal
  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company for pickup and disposal.[6]

  • Provide the Safety Data Sheet (SDS) to the waste hauler.[6]

  • The standard disposal method for this type of pharmaceutical waste is high-temperature incineration.[6]

Documentation
  • Maintain detailed records of all hazardous waste generated and disposed of, including the substance name, quantity, and disposal date.[6]

Physicochemical Properties

Property Value
Physical State Solid.[3]
Appearance White to off-white solid.[3][8]
Molecular Weight 410.05 g/mol .[9]
Melting Point 150-153°C.[8]
Solubility Soluble in Chloroform, Ethanol, and Methanol.[8] Sparingly soluble in water.[2]

Emergency Procedures: Spill Response

Immediate and correct response to a spill is critical.

Spill_Response_Workflow Chemical Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_final_steps Final Steps evacuate Evacuate Area ventilate Ensure Good Ventilation evacuate->ventilate protect Don Appropriate PPE (including respiratory protection) ventilate->protect contain Prevent Spill from Entering Drains protect->contain cleanup Carefully Sweep or Vacuum Spilled Material (Avoid generating dust) contain->cleanup collect Collect in a Sealed, Labeled Hazardous Waste Container cleanup->collect decontaminate Clean Spill Area Thoroughly collect->decontaminate dispose Dispose of All Contaminated Materials as Hazardous Waste decontaminate->dispose

Caption: Logical workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.